19(R)-hydroxy Prostaglandin E2
Description
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Properties
IUPAC Name |
(E)-7-[2-[(E)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26)/b4-2+,12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJYDBMHYPQFNJ-LSFAUKSKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCC(/C=C/C1C(CC(=O)C1C/C=C/CCCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of 19(R)-hydroxy Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
19(R)-hydroxy Prostaglandin E2 (19(R)-OH-PGE2) is a naturally occurring prostaglandin primarily found in high concentrations in primate seminal fluid.[1][2] It plays a significant role in reproductive biology, exhibiting potent smooth muscle relaxant properties and enhancing sperm motility.[3] This guide provides a comprehensive overview of the discovery, isolation, biological activity, and signaling pathways of 19(R)-OH-PGE2, tailored for researchers and professionals in drug development.
Discovery and Biological Significance
The discovery of 19-hydroxylated prostaglandins in the 1970s marked a significant advancement in understanding the complex composition of human seminal plasma.[1][2] It was found that 19-hydroxy PGE1 and PGE2 are the most abundant prostaglandins in human semen, present in substantially higher concentrations than their non-hydroxylated counterparts.[4]
The biosynthesis of 19(R)-OH-PGE2 occurs within the microsomes of the seminal vesicles.[5] The reaction is catalyzed by a specific cytochrome P-450 dependent enzyme that utilizes NADPH to hydroxylate PGE2 at the 19th position.[5][6]
The primary biological functions of 19(R)-OH-PGE2 are centered on its role as a potent and selective agonist for the Prostaglandin E2 receptor subtype 2 (EP2). Its significant physiological effects include:
-
Smooth Muscle Relaxation: 19(R)-OH-PGE2 is a powerful vasodilator and relaxant of various smooth muscles.
-
Sperm Function: It has been demonstrated to enhance sperm motility and the ability of sperm to bind to the zona pellucida, suggesting a crucial role in fertilization.[3]
-
Immunomodulation: Like other PGE compounds, it is believed to have immunomodulatory effects within the female reproductive tract.
Quantitative Data
The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Source |
| EC50 for Smooth Muscle Relaxation | 200 nM (cat tracheal rings) | |
| Concentration in Seminal Plasma (Fertile Men) | 592.6 ± 312.5 µg/mL (Range: 142.1–1047 µg/mL) | [7] |
| Concentration in Seminal Plasma (Normal Men) | 23-89 µg/mL | [4] |
Experimental Protocols
Isolation and Purification of this compound from Seminal Fluid
This protocol is a composite based on established methods for prostaglandin isolation from seminal plasma.
1. Sample Collection and Preparation:
- Collect human semen samples and allow for liquefaction at room temperature for 30-60 minutes.
- Centrifuge the sample at 1000 x g for 15 minutes to separate the seminal plasma from the spermatozoa.
- Carefully collect the supernatant (seminal plasma) and store at -80°C until further processing.
2. Solid-Phase Extraction (SPE):
- Condition a C18 SPE cartridge with methanol followed by water.
- Acidify the seminal plasma to pH 3.5 with formic acid.
- Load the acidified sample onto the conditioned C18 cartridge.
- Wash the cartridge with water to remove salts and polar impurities.
- Wash the cartridge with a low percentage of methanol in water (e.g., 15%) to elute very polar, non-prostaglandin compounds.
- Elute the prostaglandins from the cartridge with methyl formate or a high percentage of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
3. Preparative High-Performance Liquid Chromatography (HPLC):
- Reconstitute the dried extract in the HPLC mobile phase.
- Inject the sample onto a preparative reversed-phase C18 HPLC column.
- Use a gradient of acetonitrile in water with 0.1% formic acid as the mobile phase.
- Monitor the elution profile using a UV detector at approximately 210 nm.
- Collect fractions corresponding to the expected retention time of 19(R)-OH-PGE2.
- Pool the fractions containing the purified compound and evaporate the solvent.
4. Purity Assessment:
- Assess the purity of the isolated 19(R)-OH-PGE2 using analytical HPLC-UV and confirm its identity and structure using liquid chromatography-mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Analysis by LC-MS/MS
1. Sample Preparation:
- Thaw seminal plasma samples on ice.
- To a 100 µL aliquot of seminal plasma, add an internal standard (e.g., deuterated 19-OH-PGE2).
- Perform protein precipitation by adding four volumes of cold acetonitrile.
- Vortex and centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness.
- Reconstitute the residue in the LC-MS/MS mobile phase.
2. LC-MS/MS Conditions:
- LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate 19(R)-OH-PGE2 from other prostaglandins.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for 19(R)-OH-PGE2 and the internal standard.
3. Quantification:
- Generate a calibration curve using known concentrations of a 19(R)-OH-PGE2 standard.
- Calculate the concentration of 19(R)-OH-PGE2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
19(R)-OH-PGE2 exerts its biological effects primarily through the activation of the EP2 receptor, a Gs-protein coupled receptor. The binding of 19(R)-OH-PGE2 to the EP2 receptor initiates a downstream signaling cascade that leads to the observed physiological responses.
Caption: Signaling cascade of 19(R)-OH-PGE2 via the EP2 receptor.
Experimental Workflow for Isolation and Analysis
The following diagram illustrates a typical workflow for the isolation and quantitative analysis of 19(R)-OH-PGE2 from seminal plasma.
Caption: Workflow for 19(R)-OH-PGE2 isolation and analysis.
Conclusion
This compound is a key bioactive lipid in primate semen with significant potential for further research, particularly in the fields of reproductive health and pharmacology. Its selective agonism at the EP2 receptor makes it a valuable tool for studying the physiological roles of this receptor and a potential target for therapeutic intervention. This guide provides a foundational understanding for researchers and drug development professionals to explore the multifaceted nature of this important prostaglandin.
References
- 1. Isolation of 19,20-dehydroprostaglandins E1 and E2 in human seminal fluid and further studies on 18,19-dehydroprostaglandins E1 and E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandins in human seminal fluid: two novel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of seminal prostaglandins in male fertility. I. Relationship of prostaglandin E and 19-OH prostaglandin E with seminal parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and biosynthesis of 20-hydroxyprostaglandins E1 and E2 in ram seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandins E and F, and 19-hydroxylated E and F (series I and II) in semen of fertile men. Gas and liquid chromatographic separation with selected ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of 19(R)-hydroxy Prostaglandin E2 in Human Seminal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human seminal fluid is uniquely rich in prostaglandins (PGs), with 19-hydroxyprostaglandin E1 (19-OH-PGE1) and E2 (19-OH-PGE2) being the most abundant, often found in concentrations four times higher than their non-hydroxylated counterparts, PGE1 and PGE2.[1] These molecules are synthesized in the seminal vesicles and vas deferens and are believed to play a role in various physiological processes.[2][3] This technical guide provides a detailed overview of the biosynthesis pathway of 19(R)-hydroxy Prostaglandin E2 (19(R)-OH-PGE2), including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
The Biosynthesis Pathway of this compound
The synthesis of 19(R)-OH-PGE2 is a multi-step enzymatic process primarily occurring in the epithelial cells of the seminal vesicles and the distal vas deferens.[2] The pathway involves the sequential action of three key enzymes: Prostaglandin-endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2); Cytochrome P450 4F8 (CYP4F8), which acts as a PGH 19-hydroxylase; and Prostaglandin E Synthase 1 (PTGES1), also known as microsomal PGE synthase-1 (mPGES-1).[2]
The proposed biosynthetic cascade is as follows:
-
Arachidonic Acid Release: The pathway is initiated by the release of arachidonic acid from membrane phospholipids.
-
Formation of Prostaglandin H2 (PGH2): Arachidonic acid is converted to the unstable intermediate Prostaglandin H2 (PGH2) by the cyclooxygenase and peroxidase activities of COX-2.[4]
-
19-hydroxylation of PGH2: PGH2 is then hydroxylated at the 19th carbon position by CYP4F8 to form 19-hydroxy-PGH2.[5]
-
Isomerization to 19(R)-OH-PGE2: Finally, 19-hydroxy-PGH2 is isomerized by mPGES-1 to produce 19(R)-hydroxy-PGE2.[2][5]
Quantitative Data
The concentrations of various prostaglandins in human seminal fluid have been quantified in several studies. The following tables summarize the available quantitative data.
Table 1: Prostaglandin Concentrations in Human Seminal Fluid
| Prostaglandin | Concentration (µg/mL) | Reference |
| Prostaglandins E (PGEs) | 63.5 ± 49.3 (range: 9-164) | [6] |
| 19-hydroxy Prostaglandins E (19-OH PGEs) | 592.6 ± 312.5 (range: 142.1-1047) | [6] |
| Prostaglandins F (PGFs) | 2.6 ± 1.92 (range: 0.95-6.63) | [6] |
| 19-hydroxy Prostaglandins F (19-OH PGFs) | 12.66 ± 5.21 (range: 4-19) | [6] |
| Prostaglandin E2 (PGE2) in pooled plasma | 43.5 ± 8.7 | [7] |
Table 2: Enzyme Kinetic Data
| Enzyme | Substrate | Product | Vmax | Km | Reference |
| Recombinant CYP4F8 | U-44069 (PGH2 analogue) | Oxygenated U-44069 | ~260 pmol/min/pmol P450 | ~7 µM | [5] |
| Monkey Seminal Vesicle Microsomes | Prostaglandin E1 | 19-hydroxy-PGE1 | 0.30 nmol/min/mg protein | 40 µM | [8] |
| Human Seminal Vesicle Microsomes | Prostaglandin E2 | 19-hydroxy-PGE2 | 0.2 nmol/min/mg protein | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 19(R)-OH-PGE2 biosynthesis.
Quantification of Prostaglandins by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies described for the analysis of prostaglandins in seminal plasma.[6]
Protocol:
-
Sample Preparation:
-
Collect semen samples and immediately centrifuge (e.g., at 1000 x g for 15 minutes at 4°C) to separate seminal plasma.
-
To the seminal plasma, add a deuterated internal standard (e.g., PGF2α-d4) to allow for accurate quantification.
-
Perform ultrafiltration to remove proteins and other high-molecular-weight components.
-
-
Derivatization:
-
The prostaglandins in the ultrafiltrate are derivatized to increase their volatility for GC analysis.
-
A common derivatization agent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and piperidine (1:1 v/v).
-
Incubate the sample with the derivatization reagent at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable column (e.g., Dexsil 300 packed column).
-
Use a temperature program to separate the different prostaglandin derivatives.
-
The eluent from the GC is introduced into a mass spectrometer for detection.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify specific ions corresponding to the prostaglandins of interest and the internal standard.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for measuring the mRNA expression levels of COX-2, CYP4F8, and mPGES-1 in seminal vesicle tissue.
Protocol:
-
RNA Extraction:
-
Homogenize fresh or frozen seminal vesicle tissue in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer and/or gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
-
-
Quantitative PCR:
-
Perform real-time PCR using a SYBR Green or TaqMan-based assay.
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (COX-2, CYP4F8, mPGES-1) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix.
-
Use the following primer sequences for human genes:
-
COX-2 (PTGS2): Forward: 5'-AGGACTCTGCTCACGAAGGA-3', Reverse: 5'-TGACATGGATTGGAACAGCA-3'[9]
-
mPGES-1 (PTGES): Forward: 5'-GAGGATGCCCTGAGACACGGA-3', Reverse: 5'-CCAGAAAGGAGTAGACGAAGCC-3'
-
-
Run the qPCR reaction on a real-time PCR instrument with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Protein Expression Analysis by Western Blot
This protocol describes the detection of COX-2, CYP4F8, and mPGES-1 proteins in seminal vesicle tissue lysates.
Protocol:
-
Protein Extraction:
-
Homogenize seminal vesicle tissue in a lysis buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (COX-2, CYP4F8, or mPGES-1). The choice of antibody and dilution should be optimized.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Detect the light signal using an imaging system to visualize the protein bands.
-
Use a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Immunohistochemistry (IHC) for Protein Localization
This protocol allows for the visualization of the cellular localization of COX-2, CYP4F8, and mPGES-1 within seminal vesicle tissue sections.
Protocol:
-
Tissue Preparation:
-
Fix seminal vesicle tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount them on glass slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol solutions to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at a high temperature to unmask the antigenic sites.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with the primary antibody against the target protein.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Wash and then incubate with a streptavidin-HRP complex.
-
Develop the color reaction using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
-
Microscopy:
-
Examine the stained sections under a light microscope to determine the cellular and subcellular localization of the target proteins.
-
Conclusion
The biosynthesis of this compound in human seminal fluid is a specialized pathway involving the coordinated action of COX-2, CYP4F8, and mPGES-1 in the seminal vesicles and vas deferens. Understanding this pathway is crucial for research into male reproductive physiology and may provide insights for drug development targeting prostaglandin-mediated processes. The experimental protocols provided in this guide offer a framework for researchers to investigate the expression, regulation, and activity of the key enzymes involved in this important biosynthetic route. Further research is warranted to fully elucidate the physiological roles of 19(R)-OH-PGE2 and the regulatory mechanisms governing its synthesis.
References
- 1. The measurement of E and 19-hydroxy E prostaglandins in human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.origene.com [cdn.origene.com]
- 3. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Immunohistochemical Protocol for formalin-fixed, paraffin-embedded tissue sections [protocols.io]
- 5. COX2 (PTGS2) Human qPCR Primer Pair (NM_000963) - Nordic Biosite [nordicbiosite.com]
- 6. researchgate.net [researchgate.net]
- 7. kr.sinobiological.com [kr.sinobiological.com]
- 8. origene.com [origene.com]
- 9. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 19(R)-hydroxy Prostaglandin E2 as a Selective EP2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2) is a ubiquitous lipid mediator that exerts a wide range of physiological and pathological effects through its interaction with four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The development of selective agonists for these receptors is crucial for dissecting their individual roles and for the targeted development of novel therapeutics. This technical guide focuses on 19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2), a naturally occurring metabolite of PGE2 that has been identified as a potent and selective agonist for the EP2 receptor. This document provides a comprehensive overview of its pharmacological properties, the downstream signaling pathways it activates, and detailed experimental protocols for its characterization.
Introduction to this compound
This compound is a hydroxylated metabolite of PGE2 found in human seminal plasma.[1] Its unique structure confers a distinct pharmacological profile, most notably its selectivity for the EP2 receptor subtype.[1] Unlike its parent compound, PGE2, which non-selectively activates all EP receptor subtypes, 19(R)-OH PGE2 offers a valuable tool for investigating the specific functions of the EP2 receptor in various physiological processes, including smooth muscle relaxation, inflammation, and immune modulation.[1][2][3]
Quantitative Pharmacological Profile
The selectivity of this compound for the EP2 receptor is a key characteristic that distinguishes it from other prostanoids. The following tables summarize the available quantitative data on its binding affinity and functional potency.
Table 1: Functional Potency (EC50) of this compound
| Assay Description | Receptor Target | Species | EC50 (nM) | Reference |
| Tracheal Ring Relaxation | EP2 | Cat | 200 | [2][3][4] |
Table 2: Receptor Selectivity Profile of this compound
| Receptor Subtype | Functional Effect | Activity of 19(R)-OH PGE2 | Reference |
| EP1 | Guinea Pig Ileum Contraction | Significantly less potent than PGE2 | [1] |
| EP2 | Cat Trachea Relaxation | Potent Agonist | [1] |
| EP3 | Chick Ileum Contraction | Significantly less potent than PGE2 | [1] |
| FP | Cat Iris Contraction | No significant activity | [1] |
| TP | Human Platelet Aggregation | No significant activity | [1] |
| DP | Inhibition of ADP-induced Platelet Aggregation | No significant activity | [1] |
| IP | Inhibition of ADP-induced Platelet Aggregation | No significant activity | [1] |
Signaling Pathways of the EP2 Receptor
Activation of the EP2 receptor by this compound initiates a canonical Gs-protein coupled signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates downstream effectors, primarily Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to elicit a physiological response.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the EP2 receptor.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Radioligand: [3H]-PGE2.
-
Non-labeled competitor: this compound.
-
Non-specific binding control: High concentration of non-labeled PGE2 (e.g., 10 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-EP2 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of varying concentrations of this compound (for competition curve).
-
-
Add 50 µL of [3H]-PGE2 at a concentration near its Kd to all wells.
-
Add 100 µL of the membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
cAMP Accumulation Assay for Determining Functional Potency (EC50)
This protocol describes a method to measure the ability of this compound to stimulate cAMP production in cells expressing the EP2 receptor.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer (e.g., HBSS or serum-free medium containing a phosphodiesterase inhibitor like IBMX).
-
This compound.
-
Forskolin (as a positive control for adenylyl cyclase activation).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
96-well or 384-well cell culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Plating:
-
Seed HEK293-EP2 cells into a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.
-
-
Assay Preparation:
-
Prepare serial dilutions of this compound and forskolin in stimulation buffer.
-
Aspirate the culture medium from the cells and replace it with stimulation buffer.
-
-
Compound Addition:
-
Add the various concentrations of this compound, forskolin, or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each well based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Experimental Workflows
Workflow for Determining GPCR Agonist Selectivity
The following diagram illustrates a typical workflow for characterizing the selectivity of a compound like this compound across a panel of related G protein-coupled receptors.
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of EP2 receptor function. Its selectivity, as demonstrated by functional assays, allows for the elucidation of the precise roles of the EP2 receptor in health and disease, paving the way for the development of targeted therapies with potentially fewer side effects than non-selective prostaglandin analogs. The experimental protocols and workflows provided in this guide offer a framework for researchers to further characterize this and other selective GPCR agonists.
References
- 1. Identification of 19 (R)-OH prostaglandin E2 as a selective prostanoid EP2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. Equilibrium and Kinetic Measurements of Ligand Binding to HiBiT-tagged GPCRs on the Surface of Living Cells [en.bio-protocol.org]
An In-depth Technical Guide to 19(R)-hydroxy Prostaglandin E2: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
19(R)-hydroxy Prostaglandin E2 (19(R)-OH-PGE2) is a naturally occurring eicosanoid, a class of lipid signaling molecules derived from arachidonic acid.[1][2] It is notably found in the semen of primates, including humans.[3][4][5] This comprehensive guide delves into the core technical aspects of 19(R)-OH-PGE2, including its chemical structure, physicochemical properties, biological signaling pathways, and the experimental methodologies used for its study.
Chemical Structure and Properties
This compound is a derivative of Prostaglandin E2 (PGE2) with a hydroxyl group at the R position of carbon 19. This structural modification confers specific biological activities.
Systematic IUPAC Name: (5Z,11α,13E,15S,19R)-11,15,19-Trihydroxy-9-oxoprosta-5,13-dien-1-oic acid[6]
Chemical Formula: C20H32O6[1][3][6]
Molecular Weight: 368.5 g/mol [1][3]
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H32O6 | [1][3][6] |
| Molecular Weight | 368.5 g/mol | [1][3] |
| Physical Description | Solid | [1] |
| Solubility | DMF: >100 mg/mlDMSO: >100 mg/mlEthanol: >100 mg/mlPBS (pH 7.2): >5 mg/ml | [3][6] |
| Stability | Stable for ≥ 2 years when stored at -20°C. | [6] |
| Melting Point (PGE2) | 67 °C | [4] |
| pKa (PGE2) | 4.77 | [4] |
Signaling Pathway
This compound exerts its biological effects primarily through its selective agonism of the Prostaglandin E2 receptor subtype 2 (EP2), a G protein-coupled receptor (GPCR).[3][5] Activation of the EP2 receptor initiates a canonical Gs signaling cascade.
Upon binding of 19(R)-OH-PGE2, the EP2 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, specifically the Gs alpha subunit. This activation involves the exchange of GDP for GTP on Gsα. The activated Gsα subunit then dissociates from the βγ subunits and stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein), which modulate gene expression and ultimately lead to the physiological responses associated with 19(R)-OH-PGE2, such as smooth muscle relaxation.[3][6][7]
Experimental Protocols
The study of this compound involves its synthesis, purification, and characterization of its biological activity through various assays.
Synthesis and Purification
The chemical synthesis of prostaglandins, including PGE2 and its analogues, is a complex multi-step process. A well-established method is the Corey synthesis , which utilizes a key bicyclic lactone intermediate (Corey lactone) to construct the prostaglandin scaffold with the correct stereochemistry. Modifications of this general strategy can be employed to introduce the 19(R)-hydroxyl group.
A general workflow for the synthesis and purification is outlined below:
Purification Protocol Principle:
-
Extraction: The crude reaction mixture is typically subjected to liquid-liquid extraction to isolate the lipid-soluble prostaglandin product.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the primary method for purifying prostaglandins. A reversed-phase C18 column is commonly used with a mobile phase gradient of an organic solvent (e.g., acetonitrile) and water, both containing a small amount of an acid (e.g., formic acid) to ensure the carboxylic acid group remains protonated.
-
Characterization: The purity and identity of the final product are confirmed using techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for accurate mass determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Biological Activity Assays
The selective agonist activity of this compound at the EP2 receptor can be quantified using various in vitro and ex vivo assays.
cAMP Accumulation Assay:
This is a common method to assess the activation of Gs-coupled receptors like EP2.
-
Cell Culture: A suitable host cell line (e.g., HEK293) is transiently or stably transfected with a plasmid encoding the human EP2 receptor.
-
Treatment: The cells are then treated with varying concentrations of 19(R)-OH-PGE2.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular concentration of cAMP is measured using a competitive enzyme immunoassay (EIA) or a fluorescence-based assay.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of agonist that gives half-maximal response) is calculated to determine the potency of 19(R)-OH-PGE2.
Ex Vivo Smooth Muscle Relaxation Assay:
This assay directly measures the physiological effect of 19(R)-OH-PGE2 on smooth muscle tissue.
-
Tissue Preparation: A smooth muscle tissue that predominantly expresses EP2 receptors, such as cat tracheal rings, is isolated and mounted in an organ bath containing a physiological salt solution.
-
Contraction: The tissue is pre-contracted with a spasmogen (e.g., histamine or a thromboxane mimetic).
-
Treatment: Cumulative concentrations of 19(R)-OH-PGE2 are added to the organ bath.
-
Measurement: The relaxation of the smooth muscle is measured isometrically using a force transducer.
-
Data Analysis: A dose-response curve is generated, and the EC50 value for relaxation is determined. An EC50 value of 200 nM has been reported for 19(R)-OH-PGE2 in relaxing cat tracheal rings.[3][4]
Conclusion
This compound is a specific and potent agonist of the EP2 receptor, initiating a well-defined Gs-cAMP-PKA signaling cascade. Its unique structure and biological activity make it a valuable tool for studying prostaglandin signaling and a potential lead compound for the development of selective EP2 receptor modulators for various therapeutic applications. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and functional characterization of this important lipid mediator.
References
- 1. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 3. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Neuroprotective Function of the PGE2 EP2 Receptor in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
In Vivo Conversion of 19(R)-hydroxy Prostaglandin E2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo conversion of 19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2), a significant metabolite of Prostaglandin E2 (PGE2). This document details its biosynthesis, subsequent metabolic fate, and biological activity, supported by quantitative data, experimental methodologies, and visual representations of the involved pathways.
Introduction
This compound is a naturally occurring prostaglandin found predominantly in the semen of primates, including humans.[1][2] It is recognized for its potent activity as a smooth muscle relaxant and its selective agonism of the prostanoid EP2 receptor.[1] Understanding the in vivo conversion of 19(R)-OH PGE2 is crucial for elucidating its physiological roles and exploring its therapeutic potential.
Biosynthesis of this compound
The primary pathway for the formation of 19(R)-OH PGE2 is through the hydroxylation of PGE2. This reaction is catalyzed by a specific enzyme, prostaglandin 19-hydroxylase, which is believed to be a member of the cytochrome P-450 enzyme family.[3] This enzymatic conversion occurs in the microsomes of seminal vesicles.[3]
Quantitative Data on Biosynthesis
The following table summarizes the key quantitative parameters associated with the biosynthesis of 19-hydroxy PGEs.
| Parameter | Value | Species/System | Conditions | Reference |
| Metabolism Rate of PGE2 to 19-OH PGE2 | 0.2 nmol/min/mg of protein | Human seminal vesicle microsomes | 0.2 mM PGE2, 1 mM NADPH | [3] |
| Apparent Km for PGE1 | 40 µM | Monkey (Macaca fascicularis) seminal vesicle microsomes | 1 mM NADPH | [3] |
| Apparent Vmax for PGE1 | 0.30 nmol/min/mg of protein | Monkey (Macaca fascicularis) seminal vesicle microsomes | 1 mM NADPH | [3] |
| Interindividual Variation in Product/Substrate Ratio | 10-fold difference | Human ejaculates | In vivo | [3] |
In Vivo Conversion and Metabolism of this compound
Once formed, 19(R)-OH PGE2 can undergo further conversion through both enzymatic and non-enzymatic pathways.
Non-Enzymatic Dehydration
A significant metabolic fate of 19(R)-OH PGE2 is its non-enzymatic dehydration to form 19(R)-hydroxy Prostaglandin A2 (19(R)-OH PGA2).[4][5] This conversion is presumed to occur in human seminal plasma where both compounds are found.[5] Another potential dehydration product is 19,20-dehydro-PGE2.[6]
Biological Activity
19(R)-OH PGE2 exerts its biological effects primarily through the selective activation of the prostanoid EP2 receptor.[1] This interaction leads to smooth muscle relaxation.
| Parameter | Value | System | Reference |
| EC50 for tracheal ring relaxation | 200 nM | Cat tracheal rings (expressing EP2 receptors) | [1] |
Experimental Protocols
This section provides an overview of the methodologies used to study the in vivo conversion of 19(R)-OH PGE2.
Assay for Prostaglandin 19-Hydroxylase Activity
This protocol is based on the study of prostaglandin 19-hydroxylase in seminal vesicle microsomes.[3]
Objective: To measure the enzymatic conversion of PGE2 to 19-OH PGE2.
Materials:
-
Microsomal fraction from seminal vesicles
-
Prostaglandin E2 (PGE2) substrate (0.2 mM)
-
NADPH (1 mM)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Inhibitors (optional): Carbon monoxide, proadifen (SKF 525A)
-
Analytical equipment for product quantification (e.g., HPLC, GC-MS)
Procedure:
-
Prepare the microsomal fraction from seminal vesicle homogenates by differential centrifugation.
-
Incubate the microsomal preparation with 0.2 mM PGE2 in the presence of 1 mM NADPH at 37°C.
-
For inhibitor studies, pre-incubate the microsomes with carbon monoxide or proadifen before adding the substrate.
-
Stop the reaction at various time points by adding a quenching solvent (e.g., ice-cold acetone or ethyl acetate).
-
Extract the prostaglandins from the reaction mixture.
-
Analyze the formation of 19-OH PGE2 using a suitable analytical method such as HPLC or GC-MS for separation and quantification.
-
Calculate the rate of formation of 19-OH PGE2 and express it as nmol/min/mg of microsomal protein.
In Vitro Biosynthesis of 19,20-dehydro-PGE2
This protocol is adapted from a study on the biosynthesis of 19,20-dehydro-PGE2.[6]
Objective: To demonstrate the conversion of a precursor fatty acid to 19,20-dehydro-PGE2.
Materials:
-
Ram vesicular gland microsomes
-
5(Z),8(Z),11(Z),14(Z),19-eicosapentaenoic acid (precursor)
-
Glutathione (1 mM)
-
Incubation buffer
-
Analytical equipment: GC-MS, HPLC, UV spectrophotometer
Procedure:
-
Incubate the ram vesicular gland microsomes with the synthetic precursor fatty acid and 1 mM glutathione.
-
Following incubation, extract the lipid products.
-
Identify the formation of 19,20-dehydro-PGE2 using:
-
GC-MS: For mass spectral analysis.
-
Reversed-phase HPLC: To compare the polarity with a known standard.
-
UV analysis after alkali treatment: For spectroscopic confirmation.
-
Oxidative ozonolysis: For structural elucidation.
-
Signaling Pathways and Metabolic Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involving this compound.
Caption: Metabolic pathway of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 19R-hydroxy-PGA2 [smolecule.com]
- 5. caymanchem.com [caymanchem.com]
- 6. On the biosynthesis of 19,20-dehydroprostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The 19-Hydroxylation of Prostaglandins in Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (PGs) are a class of lipid autacoids derived from arachidonic acid that mediate a wide range of physiological and pathological processes. The metabolic fate of prostaglandins is a critical determinant of their biological activity. One such metabolic pathway is 19-hydroxylation, a reaction that introduces a hydroxyl group at the 19th carbon position of the prostaglandin molecule. This modification can significantly alter the biological properties of the parent prostaglandin, influencing its receptor binding affinity, signaling, and degradation. This technical guide provides a comprehensive overview of the 19-hydroxylation of prostaglandins in human tissues, focusing on the key enzymes, tissue-specific activities, and analytical methodologies for their study.
Core Concepts: Enzymes and Tissue Distribution
The 19-hydroxylation of prostaglandins is primarily catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes, specifically from the CYP4F and CYP4A subfamilies. These enzymes are monooxygenases that are predominantly located in the endoplasmic reticulum.[1][2]
Key Enzymes Involved:
-
CYP4F8: This enzyme is prominently expressed in the epithelial cells of the seminal vesicles and vas deferens and is considered the primary enzyme responsible for the 19-hydroxylation of prostaglandin H1 (PGH1) and PGH2, the precursors to various prostaglandins.[3]
-
CYP4A11: Found in the liver and kidney, CYP4A11 is known to metabolize various fatty acids.[4] While its primary role in prostaglandin metabolism is ω-hydroxylation (at the C20 position), it can also contribute to 19-hydroxylation.
-
CYP4F2: Widely distributed in the liver and other tissues, CYP4F2 is another key enzyme in eicosanoid metabolism.[5] It is primarily known for its role in the ω-hydroxylation of leukotrienes and prostaglandins but can also exhibit 19-hydroxylase activity.
Tissue-Specific Activity:
The 19-hydroxylation of prostaglandins is most prominent in the seminal vesicles , leading to high concentrations of 19-hydroxyprostaglandins in human seminal fluid.[2][6] The liver and kidney also exhibit 19-hydroxylase activity, albeit to a lesser extent, contributing to the systemic metabolism of prostaglandins.
Quantitative Data Summary
The following tables summarize the available quantitative data on the 19-hydroxylation of prostaglandins in human tissues.
Table 1: Kinetic Parameters of Human CYP Enzymes in Prostaglandin Hydroxylation
| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (pmol/min/pmol P450) | Tissue Source |
| CYP4F8 | PGH2 analogue (U-44069) | ω-2 and ω-3 hydroxy metabolites | ~7 | ~260 | Seminal Vesicles |
| CYP4A11 | Arachidonic Acid | 20-HETE | 228 | 49,100 | Liver |
| CYP4F2 | Arachidonic Acid | 20-HETE | 24 | 7,400 | Liver |
Note: Kinetic data for the direct 19-hydroxylation of prostaglandins by CYP4A11 and CYP4F2 are limited; data for the related ω-hydroxylation of arachidonic acid are provided as a reference for their metabolic capacity.[7]
Table 2: Concentration of 19-Hydroxyprostaglandins in Human Seminal Fluid
| Prostaglandin Metabolite | Concentration Range (µg/mL) |
| 19-Hydroxy PGEs (E1 + E2) | 90 - 260 |
| Prostaglandin Es (E1 + E2) | 30 - 200 |
Data from men with proven fertility.[2]
Signaling Pathways and Biological Significance
The addition of a hydroxyl group at the C-19 position can alter the interaction of prostaglandins with their cognate G protein-coupled receptors (GPCRs), leading to modified downstream signaling.
19-Hydroxy PGEs and Prostanoid Receptors:
-
19(R)-Hydroxy PGE2 has been identified as a selective agonist for the EP2 receptor subtype . In contrast to PGE2, which can activate multiple EP receptor subtypes, 19(R)-OH PGE2 shows greater potency at EP2 receptors. It does not significantly stimulate EP1, EP3, or FP receptors.[1]
-
19(R)-Hydroxy PGE1 acts as an agonist for the EP1 and EP3 receptor subtypes , exhibiting contractile activity on smooth muscle.[7]
This receptor selectivity suggests that 19-hydroxylation is not merely a catabolic process but can generate metabolites with distinct biological activities. For instance, the high concentrations of 19-hydroxy PGEs in seminal fluid are thought to play a role in suppressing the female immune response to sperm.[8]
Diagram of Prostaglandin Synthesis and 19-Hydroxylation Pathway:
Caption: Biosynthesis and 19-hydroxylation of major prostaglandins.
Diagram of 19-Hydroxy PGE Signaling:
Caption: Differential receptor activation by PGE2 and its 19-hydroxy metabolites.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of prostaglandin 19-hydroxylation.
Isolation of Microsomes from Human Tissue (e.g., Liver)
This protocol describes the preparation of the microsomal fraction, which is enriched in cytochrome P450 enzymes.[9][10]
Materials:
-
Fresh or frozen human liver tissue
-
Homogenization Buffer: 0.25 M sucrose solution containing protease and phosphatase inhibitors.
-
MPER buffer or similar for resuspension.
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Tissue Preparation: On ice, weigh 100-400 mg of liver tissue and place it in a pre-chilled Dounce homogenizer.
-
Homogenization: Add cold Homogenization Buffer (500 µL per gram of tissue) and gently homogenize with 10-15 strokes.
-
Low-Speed Centrifugation: Transfer the homogenate to a microfuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60-90 minutes at 4°C to pellet the microsomes.
-
Washing: Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in fresh, cold Homogenization Buffer and repeat the high-speed centrifugation.
-
Final Resuspension: Discard the supernatant and resuspend the final microsomal pellet in an appropriate buffer (e.g., MPER) for storage at -80°C or immediate use.
Diagram of Microsome Isolation Workflow:
Caption: Workflow for the isolation of the microsomal fraction from tissue.
Prostaglandin 19-Hydroxylase Activity Assay in Microsomes
This assay measures the enzymatic conversion of a prostaglandin substrate to its 19-hydroxylated product.
Materials:
-
Isolated human liver or seminal vesicle microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or 1 mM NADPH)
-
Prostaglandin substrate (e.g., PGE2, PGF2α) at various concentrations
-
Ice-cold organic solvent (e.g., acetonitrile or ethyl acetate) to stop the reaction
-
Incubator/shaker
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and the microsomal preparation. Pre-warm the mixture to 37°C.
-
Initiate Reaction: Add the prostaglandin substrate to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C with gentle agitation for a predetermined time (e.g., 0, 10, 30, 60 minutes).
-
Terminate Reaction: Stop the reaction by adding an ice-cold organic solvent.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant containing the metabolites for analysis by LC-MS/MS.
Analysis of 19-Hydroxyprostaglandins by LC-MS/MS
This method allows for the sensitive and specific quantification of 19-hydroxylated prostaglandins.
A. Sample Preparation (from Seminal Fluid or Reaction Mixture):
-
Extraction: For seminal fluid, perform a solid-phase extraction (SPE) using a C18 cartridge to isolate the prostaglandins.[11][12] For reaction mixtures, the supernatant after protein precipitation can often be directly analyzed after appropriate dilution.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group is typically methylated, and hydroxyl groups are converted to trimethylsilyl ethers.[2]
B. LC-MS/MS Parameters:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.
Table 3: Example MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| PGE2 | 351.2 | 315.2 / 271.2 |
| PGF2α | 353.2 | 193.1 |
| 19-OH-PGE2 | 367.2 | 349.2 / 331.2 |
| 19-OH-PGF2α | 369.2 | 193.1 |
| PGE2-d4 (Internal Standard) | 355.2 | 319.2 / 275.2 |
Note: These are representative transitions and should be optimized for the specific instrument used.[13][14]
Diagram of Analytical Workflow:
Caption: General workflow for the analysis of 19-hydroxyprostaglandins.
Conclusion
The 19-hydroxylation of prostaglandins represents a significant metabolic pathway that modulates the biological activity of these potent lipid mediators. The enzymes primarily responsible for this modification, particularly CYP4F8 in the seminal vesicles, generate metabolites with altered receptor specificities and downstream signaling effects. A thorough understanding of this process, facilitated by the robust experimental protocols outlined in this guide, is crucial for researchers in reproductive biology, pharmacology, and drug development. Further investigation into the tissue-specific regulation of these enzymes and the precise physiological roles of 19-hydroxylated prostaglandins will continue to be an important area of research.
References
- 1. Identification of 19 (R)-OH prostaglandin E2 as a selective prostanoid EP2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The measurement of E and 19-hydroxy E prostaglandins in human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin and leukotriene omega-hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandins in human seminal plasma. Prostaglandins and related factors 46 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PlumX [plu.mx]
- 8. Suppression of natural killer cell activity by human seminal plasma in vitro: identification of 19-OH-PGE as the suppressor factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Microsome Isolation from Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of prostaglandins in human seminal fluid by solid-phase extraction, pyridinium dichromate derivatization and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Quantification of 19(R)-hydroxy Prostaglandin E2 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2) is a naturally occurring prostaglandin found in primate semen, including that of humans.[1] It is a potent smooth muscle relaxant and acts as a selective agonist for the EP2 receptor, with an EC50 value of 200 nM for relaxing cat tracheal rings.[1] 19(R)-OH PGE2 is formed from the hydroxylation of Prostaglandin E2 (PGE2) by prostaglandin 19-hydroxylase, which is suggested to be a cytochrome P-450 enzyme.[2] Given its biological activity and potential roles in reproductive physiology, accurate quantification of 19(R)-OH PGE2 in biological matrices is crucial for understanding its physiological and pathological significance. This application note provides a detailed protocol for the quantification of 19(R)-OH PGE2 using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While specific validation data for 19(R)-OH PGE2 is not widely published, this protocol is based on established methods for the analysis of PGE2 and other isoprostanes.[3][4][5][6]
Signaling Pathway
This compound is known to be a selective agonist for the prostanoid EP2 receptor.[1] Upon binding, it is expected to initiate downstream signaling cascades typically associated with EP2 receptor activation, which involves the coupling to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to a cellular response, such as smooth muscle relaxation.
Experimental Protocols
1. Sample Preparation (Solid Phase Extraction - SPE)
This protocol is adapted from methods for other prostaglandins and may require optimization for specific biological matrices.[7][8]
-
Materials:
-
Oasis HLB SPE cartridges (or equivalent)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Internal Standard (IS): PGE2-d4 (or other suitable deuterated prostaglandin)
-
Nitrogen evaporator
-
-
Procedure:
-
Acidify the biological sample (e.g., seminal plasma, cell culture supernatant) to approximately pH 3.5 with formic acid.
-
Add the internal standard (e.g., PGE2-d4) to the sample.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 15% methanol in water.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid).
-
2. LC-MS/MS Analysis
The following parameters are suggested based on typical prostaglandin analysis and should be optimized for the specific instrument used.[3][5][6]
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 20% B to 90% B over approximately 10 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions: The precursor ion for 19(R)-OH PGE2 is expected to be [M-H]⁻ at m/z 367.5 (based on a molecular weight of 368.5 g/mol ).[1] Product ions would need to be determined by infusing a standard solution and performing a product ion scan. For the internal standard PGE2-d4, a common transition is m/z 357 -> 275.[6]
Experimental Workflow
Data Presentation
Quantitative data should be summarized in clear, structured tables. Below are example tables for presenting validation and sample analysis data. The values provided are hypothetical and based on typical performance for similar assays.[3][7][9]
Table 1: LC-MS/MS Parameters for 19(R)-hydroxy PGE2 and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 19(R)-hydroxy PGE2 | 367.5 | To be determined | To be determined |
| PGE2-d4 (IS) | 357.2 | 275.1 | 25 |
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| 19(R)-hydroxy PGE2 | 0.1 - 100 | > 0.995 |
Table 3: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 19(R)-hydroxy PGE2 | 0.3 | < 15 | < 15 | 95 - 105 |
| 10 | < 10 | < 10 | 98 - 102 | |
| 80 | < 10 | < 10 | 97 - 103 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| 19(R)-hydroxy PGE2 | 0.05 | 0.1 |
This application note provides a comprehensive framework for the development and implementation of an LC-MS/MS method for the quantification of this compound in biological samples. The provided protocols for sample preparation and LC-MS/MS analysis, while based on methods for related compounds, offer a solid starting point for researchers. Method validation, including the determination of specific MRM transitions, linearity, precision, accuracy, LOD, and LOQ, is essential for obtaining reliable quantitative data. The successful application of this method will facilitate a better understanding of the biological roles of 19(R)-hydroxy PGE2.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Development of a Competitive ELISA for 19(R)-hydroxy Prostaglandin E2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and implementation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of 19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2). 19(R)-OH PGE2 is a metabolite of Prostaglandin E2 (PGE2) and is known to be a potent and selective agonist for the EP2 receptor.[1][2] The ability to accurately measure the concentration of this lipid mediator is crucial for research in areas such as inflammation, cancer, and reproductive biology. These application notes detail the necessary steps for assay development, including the critical initial phase of producing a specific antibody, followed by a detailed protocol for the competitive ELISA, and guidelines for data analysis.
Introduction
This compound is a naturally occurring prostaglandin found in various biological samples, including primate semen.[2] Its primary mechanism of action is through the activation of the Prostaglandin E2 receptor subtype 2 (EP2), a G-protein coupled receptor. Upon binding, it initiates a signaling cascade that plays a role in diverse physiological processes, including smooth muscle relaxation.[1][2] Given its specific biological activities, a sensitive and specific immunoassay is essential for advancing our understanding of its roles in health and disease. This document outlines the development of a competitive ELISA, a robust and high-throughput method ideal for quantifying small molecules like 19(R)-OH PGE2.
I. Signaling Pathway of this compound
19(R)-OH PGE2 selectively binds to and activates the EP2 receptor, a Gs-coupled receptor. This interaction triggers a downstream signaling cascade that is crucial for its biological effects.
Caption: Signaling pathway of 19(R)-OH PGE2 via the EP2 receptor.
II. Development of a Specific Antibody for 19(R)-OH PGE2
A highly specific primary antibody is the most critical reagent for this ELISA. As a small molecule (hapten), 19(R)-OH PGE2 is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an immune response.
Experimental Protocol: Antibody Production
1. Hapten-Carrier Conjugation:
This protocol describes the conjugation of 19(R)-OH PGE2 to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for ELISA plate coating, using the carbodiimide (EDC) crosslinker method.
-
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Conjugation Buffer: 0.1 M MES buffer, pH 4.7
-
Reaction Buffer: PBS, pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
-
Procedure:
-
Dissolve 1 mg of 19(R)-OH PGE2 in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute in 1 ml of Conjugation Buffer.
-
Add a 10-fold molar excess of EDC and a 5-fold molar excess of NHS to the 19(R)-OH PGE2 solution.
-
Incubate for 15 minutes at room temperature to activate the carboxyl group of the prostaglandin.
-
Dissolve 5 mg of KLH or BSA in 1 ml of Reaction Buffer.
-
Add the activated 19(R)-OH PGE2 solution to the carrier protein solution.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.
-
Dialyze the conjugate extensively against PBS (pH 7.4) at 4°C with several buffer changes to remove unreacted reagents.
-
Determine the protein concentration and store the conjugate at -20°C.
-
2. Immunization and Antibody Production:
This is a general guideline for polyclonal antibody production in rabbits. All animal procedures should be performed in accordance with institutional guidelines.
-
Immunization Schedule:
-
Day 0: Collect pre-immune serum from the rabbit. Emulsify the 19(R)-OH PGE2-KLH conjugate (100 µg) with an equal volume of Complete Freund's Adjuvant (CFA) and inject subcutaneously at multiple sites.[3]
-
Day 14, 28, 42: Boost with 50 µg of the conjugate emulsified in Incomplete Freund's Adjuvant (IFA).[3]
-
Day 52: Collect a test bleed and evaluate the antibody titer using an indirect ELISA.
-
Subsequent Bleeds: If the titer is high, proceed with larger bleeds. Boosts can be continued every 4 weeks to maintain a high antibody titer.
-
3. Antibody Purification:
-
Purify the IgG fraction from the rabbit serum using Protein A/G affinity chromatography according to the manufacturer's instructions.
-
For higher specificity, an antigen-affinity purification column can be prepared by coupling 19(R)-OH PGE2 to a solid support.
III. Competitive ELISA Protocol for 19(R)-OH PGE2
This protocol is based on the principle of competition between the 19(R)-OH PGE2 in the sample and a fixed amount of enzyme-labeled 19(R)-OH PGE2 for a limited number of antibody binding sites coated on a microplate. The signal is inversely proportional to the concentration of 19(R)-OH PGE2 in the sample.
Experimental Workflow
Caption: Workflow for the competitive ELISA of 19(R)-OH PGE2.
Detailed Protocol
Materials:
-
96-well high-binding microplate
-
Purified anti-19(R)-OH PGE2 antibody
-
19(R)-OH PGE2-BSA conjugate (for coating)
-
19(R)-OH PGE2 standard
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Assay Buffer: 0.1% BSA in PBST
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the 19(R)-OH PGE2-BSA conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution and wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the 19(R)-OH PGE2 standard in Assay Buffer.
-
Prepare your samples, diluting them in Assay Buffer if necessary.
-
In a separate dilution plate or tubes, pre-incubate 50 µL of the standard or sample with 50 µL of the diluted anti-19(R)-OH PGE2 antibody for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the solution and wash the plate three times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in Assay Buffer to its optimal concentration.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the secondary antibody solution and wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of the Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Reading the Plate:
-
Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
-
IV. Data Presentation and Analysis
The data generated from the competitive ELISA should be analyzed to determine the concentration of 19(R)-OH PGE2 in the unknown samples.
Standard Curve:
A standard curve is generated by plotting the absorbance values (OD450) against the corresponding concentrations of the 19(R)-OH PGE2 standards. A four-parameter logistic (4-PL) curve fit is typically used for competitive ELISAs.
Table 1: Example Standard Curve Data
| Standard Concentration (pg/mL) | OD 450 (Replicate 1) | OD 450 (Replicate 2) | Average OD 450 |
| 0 | 1.852 | 1.848 | 1.850 |
| 10 | 1.625 | 1.635 | 1.630 |
| 50 | 1.150 | 1.160 | 1.155 |
| 100 | 0.820 | 0.830 | 0.825 |
| 500 | 0.350 | 0.360 | 0.355 |
| 1000 | 0.180 | 0.190 | 0.185 |
| 5000 | 0.085 | 0.095 | 0.090 |
Sample Concentration Calculation:
The concentration of 19(R)-OH PGE2 in the unknown samples is interpolated from the standard curve using the average absorbance values of the samples. The calculated concentration should be multiplied by the dilution factor of the sample.
Table 2: Assay Performance Characteristics (Hypothetical Data)
| Parameter | Value |
| Assay Range | 50 - 1000 pg/mL |
| Sensitivity (LOD) | 25 pg/mL |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 15% |
Cross-Reactivity:
To ensure the specificity of the assay, the cross-reactivity of the antibody with structurally related prostaglandins should be evaluated.
Table 3: Cross-Reactivity Profile (Hypothetical Data)
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Prostaglandin E2 (PGE2) | < 1 |
| Prostaglandin F2α (PGF2α) | < 0.1 |
| 19(S)-hydroxy Prostaglandin E2 | < 5 |
V. Conclusion
The development of a specific and sensitive competitive ELISA for this compound is a multi-step process that begins with the production of a high-affinity antibody. The protocols outlined in this document provide a comprehensive framework for achieving this, from immunogen preparation to the final assay procedure and data analysis. This assay will be a valuable tool for researchers investigating the physiological and pathological roles of 19(R)-OH PGE2, facilitating advancements in various fields of biomedical research and drug development.
References
Application Notes and Protocols: Quantitative Analysis of 19-Hydroxylated Prostaglandins by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-hydroxylated prostaglandins (19-OH PGs) are significant biologically active lipids, predominantly found in seminal plasma, that play a role in various physiological processes.[1][2][3] Accurate and sensitive quantification of these compounds is crucial for understanding their function in both health and disease. Gas chromatography-mass spectrometry (GC-MS) stands as a robust analytical technique for the determination of prostaglandins, offering high sensitivity and specificity, particularly when coupled with selected ion monitoring (SIM).[2] However, due to their low volatility, prostaglandins require derivatization prior to GC-MS analysis to form more volatile and thermally stable compounds.[4]
This document provides a detailed protocol for the extraction, derivatization, and quantitative analysis of 19-hydroxylated prostaglandins E (19-OH PGEs) and F (19-OH PGFs) from biological matrices using GC-MS.
Quantitative Data Summary
The following table summarizes the reported concentrations of 19-hydroxylated prostaglandins in human seminal plasma from various studies.
| Prostaglandin | Sample Type | Concentration Range (µg/mL) | Mean Concentration ± SD (µg/mL) | Subject Group | Reference |
| 19-OH PGEs | Seminal Plasma | 142.1 - 1047 | 592.6 ± 312.5 | Fertile Men | [2] |
| 19-OH PGFs | Seminal Plasma | 4 - 19 | 12.66 ± 5.21 | Fertile Men | [2] |
| 19-OH PGEs | Seminal Plasma | 90 - 260 | - | Fertile Men | [1] |
| 19-OH PGFs | Seminal Plasma | - | 59 | Fertile Men | [5] |
| 19-OH PGFs | Seminal Plasma | - | 49.5 | Infertile Men | [5] |
| 19-OH PGFs | Seminal Plasma | - | 45 | Vasectomized Men | [5] |
Experimental Protocols
A generalized workflow for the analysis of 19-hydroxylated prostaglandins is presented below.
Caption: Experimental workflow for GC-MS analysis of 19-hydroxylated prostaglandins.
Sample Preparation and Extraction
a) From Seminal Plasma:
-
Immediately after collection, centrifuge the semen sample to separate the seminal plasma.[2]
-
To prevent degradation, samples can be stored in acetone at -20°C.[1]
-
For extraction, an internal standard (e.g., PGF2α D4) should be added to the seminal plasma.[2]
-
Perform ultrafiltration to remove proteins and other high molecular weight components.[2]
-
Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for cleanup and concentration of prostaglandins.
b) From Cell Culture Media:
-
Collect the cell culture supernatant.[6]
-
Add an internal standard to the supernatant.
-
Extract the prostaglandins using a C18 SPE column.[6]
-
Elute the prostaglandins from the SPE column with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a stream of nitrogen.
c) From Tissues:
-
Homogenize the tissue sample in a suitable buffer.
-
Add an internal standard to the homogenate.
-
Perform liquid-liquid extraction with an organic solvent such as ethyl acetate or a chloroform/isopropanol mixture.
-
Separate the organic phase and evaporate to dryness.
-
The residue can be further purified using SPE as described for cell culture media.
Derivatization
To increase volatility for GC analysis, the carboxyl and hydroxyl groups of the prostaglandins must be derivatized. For 19-hydroxy PGEs, a two-step process involving oximation followed by silylation is recommended to stabilize the keto group. For 19-hydroxy PGFs, direct silylation is sufficient.
a) Oximation (for 19-hydroxy PGEs):
-
Dissolve the dried extract in a solution of methoxylamine hydrochloride in pyridine.
-
Heat the reaction mixture at 60-70°C for 1 hour to form the methoxime derivative of the keto group.
b) Trimethylsilylation (TMS):
-
After the oximation step (for PGEs) or directly with the dried extract (for PGFs), add a silylating agent. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of BSTFA and piperidine (1:1).[2]
-
Heat the mixture at 60°C for 30-60 minutes to form the trimethylsilyl (TMS) ether derivatives of the hydroxyl groups and the TMS ester of the carboxylic acid group.[2]
-
The resulting solution containing the derivatized prostaglandins is now ready for GC-MS analysis.
GC-MS Analysis
a) Chromatographic Conditions (Suggested for a modern capillary column system):
| Parameter | Value |
| GC System | Gas chromatograph equipped with a capillary column |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms or similar) |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1-2 µL (splitless or split injection depending on concentration) |
| Oven Temperature Program | Initial temperature: 180°C, hold for 1 min. Ramp at 10°C/min to 280°C, hold for 10 min. |
| Transfer Line Temp | 280°C |
b) Mass Spectrometer Conditions:
| Parameter | Value |
| MS System | Mass selective detector |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
c) Selected Ion Monitoring (SIM) Parameters (Proposed based on known fragmentation of prostaglandin TMS derivatives):
The exact mass-to-charge ratios (m/z) for the trimethylsilyl derivatives of 19-hydroxylated prostaglandins should be determined by analyzing standard compounds in full scan mode. However, based on the fragmentation patterns of similar prostaglandins, the following ions are likely to be prominent and useful for SIM analysis. The molecular ion (M+) and fragments resulting from the loss of trimethylsilanol (TMSOH, 90 Da) and cleavage of the hydrocarbon chains are typically monitored.
| Compound | Derivative | Proposed Quantifier Ion (m/z) | Proposed Qualifier Ions (m/z) |
| 19-OH PGE1 | Methoxime-tris(TMS) | M+ | [M-90]+, [M-15]+ |
| 19-OH PGE2 | Methoxime-tris(TMS) | M+ | [M-90]+, [M-15]+ |
| 19-OH PGF1α | Tetrakis(TMS) | [M-90]+ | M+, [M-15]+, [M-2x90]+ |
| 19-OH PGF2α | Tetrakis(TMS) | [M-90]+ | M+, [M-15]+, [M-2x90]+ |
Signaling Pathway of 19-Hydroxylated Prostaglandin E
19(R)-Hydroxy PGE1 has been identified as an agonist for the EP1 and EP3 prostaglandin receptors.[7] The binding of 19-OH PGEs to these G-protein coupled receptors initiates distinct downstream signaling cascades.
Caption: Signaling pathways of 19-hydroxylated prostaglandin E via EP1 and EP3 receptors.
Activation of the EP1 receptor by 19-OH PGE stimulates the Gq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ concentration mediates various cellular responses, including smooth muscle contraction.
Conversely, the EP3 receptor is coupled to the inhibitory G-protein, Gi. Upon activation by 19-OH PGE, Gi inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels can also influence a variety of cellular processes.
References
- 1. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3 Prostanoid Receptor Isoforms Utilize Distinct Mechanisms to Regulate ERK 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of prostaglandins in cell culture medium by high-resolution gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A PGE2-derivative for quantitative gas chromatographic mass spectrometric measurement in the selected ion monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 19(R)-hydroxy Prostaglandin E2 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2) is a naturally occurring metabolite of Prostaglandin E2 (PGE2) found in the semen of primates, including humans.[1] It is a potent and selective agonist for the Prostaglandin E2 receptor subtype 2 (EP2).[1][2] This selectivity makes 19(R)-OH PGE2 a valuable tool for investigating the specific roles of the EP2 receptor in various physiological and pathological processes. These application notes provide detailed protocols and data for the use of 19(R)-OH PGE2 in cell culture studies, focusing on its signaling pathway and effects on cellular processes.
Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: Receptor Binding and Functional Activity
| Parameter | Species/Tissue | Value | Reference |
| EC50 (Smooth Muscle Relaxation) | Cat Tracheal Rings | 200 nM | [1][2] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C20H32O6 |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 64625-54-3 |
| Solubility | >100 mg/mL in Ethanol and DMSO, >5 mg/mL in PBS (pH 7.2) |
Signaling Pathway
This compound exerts its effects by binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by 19(R)-OH PGE2 is depicted below.
Experimental Protocols
The following are detailed protocols for common cell culture experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder or in a solvent)
-
Anhydrous Ethanol or Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Pipettes and sterile filter tips
Procedure:
-
Reconstitution: If starting with a lyophilized powder, reconstitute the 19(R)-OH PGE2 in a minimal amount of anhydrous ethanol or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gently vortex to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare a working solution by diluting the stock solution in sterile cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the solvent (ethanol or DMSO) in the cell culture medium is non-toxic to the cells (typically <0.1%).
Protocol 2: In Vitro Smooth Muscle Relaxation Assay
This protocol is adapted from the methodology used to determine the EC50 of 19(R)-OH PGE2 in cat tracheal rings and can be applied to cultured smooth muscle cells.
Materials:
-
Primary smooth muscle cells (e.g., tracheal, bronchial, or vascular)
-
Appropriate cell culture medium and supplements
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
This compound working solutions (serial dilutions)
-
A contractile agent (e.g., carbachol, histamine)
-
Cell viability assay (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the smooth muscle cells in a multi-well plate at a density that allows for optimal growth and response. Culture the cells until they reach approximately 80-90% confluency.
-
Induction of Contraction: Pre-treat the cells with a contractile agent at a concentration known to induce a submaximal contraction. This can be determined through a preliminary dose-response experiment.
-
Treatment with 19(R)-OH PGE2: Prepare serial dilutions of the 19(R)-OH PGE2 working solution in the cell culture medium. Add the different concentrations of 19(R)-OH PGE2 to the wells containing the pre-contracted cells. Include a vehicle control (medium with the same concentration of solvent used for 19(R)-OH PGE2).
-
Incubation: Incubate the plate for a predetermined period (e.g., 30 minutes to 2 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Relaxation: The relaxation of smooth muscle cells can be indirectly measured by changes in cell shape or by using a biosensor that measures cellular impedance. Alternatively, a cell viability or proliferation assay can be performed, as sustained contraction can lead to cell death.
-
Data Analysis: Plot the response (e.g., percentage of relaxation or change in cell viability) against the log concentration of 19(R)-OH PGE2. Use a non-linear regression analysis to determine the EC50 value.
Protocol 3: Measurement of Intracellular cAMP Levels
This protocol outlines the procedure to measure the increase in intracellular cyclic adenosine monophosphate (cAMP) following stimulation with 19(R)-OH PGE2.
Materials:
-
Cell line expressing the EP2 receptor (e.g., HEK293 cells transfected with the human EP2 receptor, or a cell line endogenously expressing EP2)
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
This compound working solutions
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based)
-
Lysis buffer (provided with the cAMP assay kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treatment with PDE Inhibitor: To prevent the degradation of cAMP, pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) before adding 19(R)-OH PGE2.
-
Stimulation with 19(R)-OH PGE2: Add different concentrations of the 19(R)-OH PGE2 working solution to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a short period (e.g., 10-30 minutes) at 37°C. The optimal incubation time should be determined empirically.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Follow the instructions of the cAMP assay kit to measure the concentration of cAMP in the cell lysates.
-
Data Analysis: Plot the measured cAMP concentration against the log concentration of 19(R)-OH PGE2 to generate a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for studying the effects of this compound in cell culture.
Conclusion
This compound is a valuable research tool for elucidating the specific functions of the EP2 receptor. The protocols and data provided in these application notes offer a foundation for designing and executing cell culture experiments to investigate the biological roles of this selective agonist. Researchers should optimize the provided protocols for their specific cell types and experimental conditions.
References
Application Notes and Protocols: 19(R)-hydroxy Prostaglandin E2 as a Tool for Studying EP2 Receptor Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
19(R)-hydroxy Prostaglandin E2 (19(R)-hydroxy PGE2) is a naturally occurring prostanoid found in primate semen.[1] It is a potent and selective agonist for the Prostaglandin E2 receptor subtype 2 (EP2). This selectivity makes it an invaluable pharmacological tool for elucidating the specific roles of EP2 receptor signaling in various physiological and pathological processes, distinguishing its effects from those mediated by other prostanoid receptors (EP1, EP3, EP4, DP, FP, IP, and TP).
The EP2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G protein (Gs). Activation of the EP2 receptor by an agonist like 19(R)-hydroxy PGE2 leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. Alternative signaling pathways involving Exchange Protein Activated by cAMP (Epac) and β-arrestin have also been described for the EP2 receptor.
These application notes provide a summary of the pharmacological data for 19(R)-hydroxy PGE2 and detailed protocols for its use in studying EP2 receptor signaling.
Data Presentation
Table 1: Pharmacological Profile of this compound
This table summarizes the functional potency of 19(R)-hydroxy PGE2.
| Ligand | Assay | Tissue/System | Parameter | Value | Reference |
| 19(R)-hydroxy PGE2 | Smooth Muscle Relaxation | Cat Tracheal Rings | EC50 | 200 nM | [2] |
Table 2: Selectivity Profile of this compound
The following table describes the selectivity of 19(R)-hydroxy PGE2 against other prostanoid receptors based on functional bioassays. While specific binding affinities (Ki) are not available in the cited literature, the functional data clearly demonstrates its preference for the EP2 receptor.
| Receptor Subtype | Bioassay System | Observed Activity of 19(R)-hydroxy PGE2 | Reference |
| EP2 | Cat Trachea Relaxation | Potent Agonist | [1] |
| EP1 | Guinea Pig Ileum Contraction | Less potent than at EP2 | [1] |
| EP3 | Chick Ileum Contraction | Less potent than at EP2 | [1] |
| FP | Cat Iris | No stimulation observed | [1] |
| TP | Human Platelet Aggregation | Devoid of activity | [1] |
| DP | Human Platelet Aggregation | Devoid of activity | [1] |
| IP | ADP-induced Platelet Aggregation | Devoid of activity | [1] |
Table 3: Functional Comparison of 19(R)-hydroxy PGE2 and PGE2 at the EP2 Receptor
This table provides a comparison of the potency and efficacy of 19(R)-hydroxy PGE2 with the endogenous ligand, Prostaglandin E2 (PGE2), in a cAMP functional assay.
| Ligand | Cell Line | Parameter | Value | Efficacy (Emax) vs. PGE2 | Reference |
| PGE2 | HEK-EP2 cells | EC50 (cAMP formation) | ~4 nM | 100% | [3] |
| 15-keto-PGE2 (related compound) | HEK-EP2 cells | EC50 (cAMP formation) | ~800 nM | ~100% | [3] |
Note: While direct comparative data for 19(R)-hydroxy PGE2 was not found in the search, the data for the related compound 15-keto-PGE2 suggests that EP2 receptor agonists can exhibit full efficacy with varying potencies.
Mandatory Visualizations
EP2 Receptor Signaling Pathway
Caption: Canonical Gs-cAMP signaling pathway of the EP2 receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: cAMP Accumulation Assay (HTRF)
Caption: Workflow for a cAMP HTRF accumulation assay.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for EP2 Receptor
Objective: To determine the binding affinity (Ki) of 19(R)-hydroxy PGE2 for the human EP2 receptor.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor.
-
Radioligand: [³H]-PGE2.
-
Unlabeled Ligand: 19(R)-hydroxy PGE2 and unlabeled PGE2 (for non-specific binding).
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture HEK293-hEP2 cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in Binding Buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Store membrane preparations at -80°C in aliquots.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, [³H]-PGE2 (at a concentration near its Kd, e.g., 1-5 nM), and Binding Buffer.
-
Non-specific Binding: Membranes, [³H]-PGE2, and a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Competition: Membranes, [³H]-PGE2, and increasing concentrations of 19(R)-hydroxy PGE2 (e.g., 0.1 nM to 10 µM).
-
-
The final assay volume should be consistent (e.g., 200 µL). Add 50 µL of each component to the wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Pre-soak the glass fiber filter mat in 0.5% polyethyleneimine.
-
Rapidly filter the contents of each well through the filter mat using a cell harvester.
-
Wash each filter disc three times with ice-cold Wash Buffer.
-
Dry the filter mat and place the filter discs into scintillation vials.
-
Add scintillation fluid to each vial and allow it to equilibrate.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of 19(R)-hydroxy PGE2.
-
Determine the IC50 value (the concentration of 19(R)-hydroxy PGE2 that inhibits 50% of the specific binding of [³H]-PGE2) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay using HTRF
Objective: To measure the potency (EC50) and efficacy (Emax) of 19(R)-hydroxy PGE2 in stimulating cAMP production in cells expressing the EP2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human EP2 receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
19(R)-hydroxy PGE2 and PGE2 (as a positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
384-well white, low-volume assay plates.
-
HTRF-compatible plate reader.
Methodology:
-
Cell Seeding:
-
The day before the assay, harvest and count the cells.
-
Resuspend the cells in culture medium to the desired density.
-
Dispense a small volume of the cell suspension (e.g., 5 µL) into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of 19(R)-hydroxy PGE2 and PGE2 in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Add a small volume (e.g., 5 µL) of the agonist dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Following the manufacturer's instructions for the HTRF kit, prepare the working solutions of cAMP-d2 and anti-cAMP-cryptate in the provided lysis buffer.
-
Add the cAMP-d2 solution (e.g., 5 µL) to each well.
-
Add the anti-cAMP-cryptate solution (e.g., 5 µL) to each well.
-
-
Incubation and Plate Reading:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) using non-linear regression analysis (sigmoidal dose-response curve).
-
Compare the EC50 and Emax values of 19(R)-hydroxy PGE2 to those of PGE2 to determine its relative potency and efficacy.
-
References
Application Note: Solid-Phase Extraction of 19(R)-hydroxy Prostaglandin E2 from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a principal mediator of inflammation and plays a crucial role in various physiological and pathological processes, including immunity, oncology, and cardiovascular function. The hydroxylation of PGE2, particularly at the C-19 position, leads to the formation of metabolites such as 19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2). Accurate quantification of these metabolites in biological matrices is essential for understanding their biological roles and for the development of novel therapeutics. This application note provides a detailed protocol for the solid-phase extraction (SPE) of 19(R)-OH PGE2 from biological samples, such as plasma and urine, for subsequent analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Prostaglandin E2 Signaling Pathway
Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.[1][2] These receptors are coupled to different intracellular signaling cascades, leading to a wide range of cellular responses. The metabolism of PGE2 into hydroxylated forms, such as 19(R)-OH PGE2, can modulate this signaling and is a key aspect of its biological activity and clearance.
Caption: Prostaglandin E2 Signaling Pathway.
Experimental Protocol: Solid-Phase Extraction
This protocol is a general guideline for the extraction of 19(R)-OH PGE2 from biological fluids like plasma or urine. Optimization may be required for specific sample types and analytical instrumentation.
Materials:
-
C18 Solid-Phase Extraction (SPE) Cartridges (e.g., Strata-X)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Internal Standard (IS): Deuterated 19(R)-OH PGE2 or a related deuterated prostaglandin (e.g., PGE2-d4)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Sample Preparation:
-
Plasma/Serum: To 1 mL of plasma or serum, add an appropriate amount of internal standard. Acidify the sample to a pH of approximately 3.5 by adding 1% formic acid.[2] Vortex for 30 seconds. Centrifuge at 2000 x g for 10 minutes at 4°C to precipitate proteins. Collect the supernatant for SPE.
-
Urine: To 1 mL of urine, add an appropriate amount of internal standard. Acidify the sample to a pH of approximately 3.5 with 1% formic acid.[2] Vortex for 30 seconds. Centrifuge if particulates are present.
Solid-Phase Extraction Workflow:
Caption: Solid-Phase Extraction Workflow.
Detailed SPE Protocol:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2-3 mL of methanol, followed by 2-3 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the prepared supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 2-3 mL of deionized water or a weak organic solution (e.g., 10% methanol in water) to remove polar interferences.
-
Wash the cartridge with 2-3 mL of a non-polar solvent like hexane to remove non-polar, interfering lipids.
-
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by applying a vacuum for 5-10 minutes. This step is crucial to ensure efficient elution with an organic solvent.
-
Elution: Elute the 19(R)-OH PGE2 and other retained prostaglandins from the cartridge using 1-2 mL of methanol or ethyl acetate. Collect the eluate in a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the solid-phase extraction and subsequent analysis of hydroxylated prostaglandins and related eicosanoids. Data for 19(R)-OH PGE2 specifically is limited; therefore, data from closely related compounds are included to provide an expected range of performance.
| Parameter | 19(R)-hydroxy PGE2 & other Hydroxylated Eicosanoids | Prostaglandin E2 & Metabolites | Reference(s) |
| Recovery | 75-100% for mono- and di-hydroxy eicosanoids | >90% with acidification | [1][2] |
| Limit of Detection (LOD) | - | 0.5 - 50 pg on-column | [1] |
| Limit of Quantification (LOQ) | - | 2 - 100 pg on-column; ~100 pg/mL in medium | [1][3] |
| **Linearity (R²) ** | - | >0.99 | [3] |
Note: The LOD and LOQ are highly dependent on the sensitivity of the mass spectrometer used for analysis. The values presented are typical for modern triple quadrupole instruments.
Conclusion
The solid-phase extraction method detailed in this application note provides a robust and efficient procedure for the isolation of this compound from complex biological matrices. This protocol, coupled with sensitive analytical techniques like LC-MS/MS, enables accurate quantification of this important metabolite, facilitating further research into its role in health and disease and aiding in the development of targeted therapies.
References
- 1. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Application of 19(R)-hydroxy Prostaglandin E2 for Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
19(R)-hydroxy Prostaglandin E2 (19(R)-OH-PGE2) is a naturally occurring prostaglandin found in primate semen.[1][2][3][4] It is a potent and selective agonist for the prostaglandin E2 receptor subtype 2 (EP2).[1][2][3] This selectivity makes 19(R)-OH-PGE2 a valuable tool for investigating the physiological and pathological roles of the EP2 receptor in various biological systems. Its functions include smooth muscle relaxation, making it a molecule of interest for research in areas such as reproductive biology and airway diseases.[1][2][3] These application notes provide an overview of the synthesis strategies for 19(R)-OH-PGE2, along with detailed protocols for its use in key research applications.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂O₆ | [2] |
| Molecular Weight | 368.5 g/mol | [2] |
| CAS Number | 64625-54-3 | [2] |
| Purity | ≥98% (commercially available) | [2] |
| Solubility | >100 mg/mL in DMF and DMSO, >100 mg/mL in Ethanol, >5 mg/mL in PBS (pH 7.2) | [2] |
| EC₅₀ for cat tracheal ring relaxation | 200 nM | [1][2][3] |
| Receptor Selectivity | Selective agonist for the EP2 receptor | [1][2][3] |
Synthesis of this compound: A Strategic Overview
A plausible synthetic strategy would be based on the convergent synthesis approaches pioneered by E.J. Corey. These methods involve the synthesis of key building blocks that are later coupled to form the prostaglandin skeleton.
A general workflow for such a synthesis is outlined below:
Key Synthetic Considerations:
-
Stereocontrol: The synthesis of prostaglandins requires precise control of multiple stereocenters. The Corey lactone is a key chiral building block that establishes the stereochemistry of the cyclopentane ring.[5][6]
-
Introduction of the 19(R)-hydroxyl group: This can be achieved through the stereoselective reduction of a suitable precursor, such as a ketone at the C-19 position of the lower side chain synthon. Chiral reducing agents can be employed to achieve the desired (R)-configuration.
-
Protecting Groups: The various hydroxyl and carboxyl groups in the prostaglandin structure necessitate the use of protecting groups throughout the synthesis to prevent unwanted side reactions.
-
Purification: Purification of the final product and intermediates is typically achieved using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).
Experimental Protocols for Research Applications
Protocol 1: In Vitro Smooth Muscle Relaxation Assay
This protocol describes a method to evaluate the smooth muscle relaxant properties of 19(R)-OH-PGE2 using isolated tracheal rings, a common model for airway smooth muscle.
Materials:
-
Isolated tracheal tissue (e.g., from rat or guinea pig)
-
Krebs-Henseleit solution (in mM: 117 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 24.8 NaHCO₃, 1.2 KH₂PO₄, and 11.1 glucose)
-
This compound stock solution (in ethanol or DMSO)
-
Contractile agent (e.g., acetylcholine, histamine, or carbachol)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.
-
Prepare tracheal rings of 2-3 mm in width. For some experiments, the epithelium may be mechanically removed.
-
-
Mounting:
-
Mount the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Pre-contraction:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.
-
Induce a stable contraction using a contractile agent (e.g., 1 µM carbachol).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction plateau is reached, add 19(R)-OH-PGE2 to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).
-
Allow the tissue to reach a stable response at each concentration before adding the next.
-
-
Data Analysis:
-
Record the relaxation at each concentration as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of 19(R)-OH-PGE2 that produces 50% of the maximal relaxation).
-
Protocol 2: EP2 Receptor Activation Assay in Cultured Cells
This protocol outlines a cell-based assay to confirm the activation of the EP2 receptor by 19(R)-OH-PGE2, typically by measuring the downstream second messenger, cyclic AMP (cAMP).
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the human EP2 receptor.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound.
-
Forskolin (positive control for adenylyl cyclase activation).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed the EP2 receptor-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, wash the cells with serum-free medium or assay buffer.
-
Prepare serial dilutions of 19(R)-OH-PGE2 in assay buffer.
-
Add the different concentrations of 19(R)-OH-PGE2 to the respective wells. Include a vehicle control and a positive control (e.g., forskolin).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP levels against the concentration of 19(R)-OH-PGE2.
-
Determine the EC₅₀ for cAMP production.
-
Protocol 3: Purification of this compound from Biological Samples
This protocol provides a general method for the extraction and purification of prostaglandins, which can be adapted for 19(R)-OH-PGE2 from biological matrices like seminal fluid.
Materials:
-
Biological sample (e.g., seminal plasma).
-
Internal standard (e.g., deuterated PGE2).
-
Antioxidant (e.g., butylated hydroxytoluene - BHT).
-
Organic solvents (e.g., acetone, hexane, ethyl acetate, methanol, acetonitrile).
-
Citric acid or formic acid for acidification.
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
HPLC system with a suitable column (e.g., C18 reverse-phase).
-
Mass spectrometer for identification and quantification (optional but recommended).
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add an internal standard and an antioxidant (BHT) to prevent degradation.
-
Precipitate proteins by adding cold acetone, then centrifuge to pellet the precipitate.
-
-
Liquid-Liquid Extraction:
-
Collect the supernatant and evaporate the acetone under a stream of nitrogen.
-
Acidify the aqueous residue to pH 3-4 with citric or formic acid.
-
Extract the prostaglandins into an organic solvent like ethyl acetate. Repeat the extraction.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the organic extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids, followed by a slightly more polar wash.
-
Elute the prostaglandins with a more polar solvent, such as methyl formate or ethyl acetate.
-
-
HPLC Purification:
-
Evaporate the eluate from the SPE step and reconstitute the residue in the HPLC mobile phase.
-
Inject the sample onto a reverse-phase HPLC column.
-
Use a suitable gradient of solvents (e.g., acetonitrile and water with a formic acid modifier) to separate the prostaglandins.
-
Collect the fraction corresponding to the retention time of 19(R)-OH-PGE2 (determined using a standard if available).
-
-
Analysis and Quantification:
-
The purity of the collected fraction can be assessed by re-injection into the HPLC.
-
Quantification can be performed using a standard curve generated with a pure standard of 19(R)-OH-PGE2.
-
LC-MS/MS can be used for definitive identification and sensitive quantification.
-
Conclusion
This compound is a valuable pharmacological tool for studying the specific roles of the EP2 receptor. While its chemical synthesis is complex, requiring a strategic approach to control stereochemistry, its application in in vitro assays is straightforward. The protocols provided here offer a foundation for researchers to investigate the biological effects of this selective EP2 agonist in various physiological and disease models. These studies will contribute to a better understanding of the therapeutic potential of targeting the EP2 receptor pathway.
References
- 1. Total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Applications - CAT N°: 14910 [bertin-bioreagent.com]
- 5. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring 19(R)-hydroxy Prostaglandin E2 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
19(R)-hydroxy Prostaglandin E2 (19(R)-OH-PGE2) is a naturally occurring metabolite of Prostaglandin E2 (PGE2) found in primate semen.[1][2] It functions as a potent and selective agonist for the Prostaglandin E2 receptor subtype 2 (EP2).[1][3] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This signaling cascade is involved in various physiological processes, including smooth muscle relaxation.[1][3]
These application notes provide detailed protocols for in vitro bioassays to measure the biological activity of 19(R)-OH-PGE2, focusing on its agonistic effects on the EP2 receptor. The described methods include a functional cell-based assay measuring downstream cAMP production and an organ bath assay to assess smooth muscle relaxation.
Data Presentation
Table 1: Quantitative In Vitro Bioactivity of this compound
| Bioassay Type | Tissue/Cell Line | Species | Measured Parameter | Agonist | EC50 (nM) | Reference |
| Smooth Muscle Relaxation | Tracheal Rings | Cat | Relaxation | This compound | 200 | [1][3] |
Signaling Pathway
The binding of 19(R)-OH-PGE2 to the EP2 receptor initiates a signaling cascade that results in the accumulation of intracellular cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle relaxation.
Caption: Signaling pathway of this compound via the EP2 receptor.
Experimental Protocols
Cell-Based cAMP Assay for EP2 Receptor Activation
This protocol describes the measurement of intracellular cAMP levels in response to 19(R)-OH-PGE2 in a cell line expressing the EP2 receptor. A common choice is Human Embryonic Kidney 293 (HEK293) cells transiently or stably expressing the human EP2 receptor. The cAMP levels can be quantified using various commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow:
Caption: Workflow for a cell-based cAMP assay to measure 19(R)-OH-PGE2 activity.
Detailed Methodology:
Materials:
-
HEK293 cells expressing the human EP2 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX, a phosphodiesterase inhibitor).
-
This compound (stock solution in a suitable solvent like DMSO or ethanol).
-
cAMP assay kit (e.g., HTRF cAMP Dynamic 2 Assay Kit or a competitive ELISA kit).
-
White or black 96- or 384-well microplates suitable for the chosen detection method.
-
Plate reader compatible with the assay kit.
Procedure:
-
Cell Culture and Seeding:
-
Culture the EP2-expressing HEK293 cells according to standard protocols.
-
On the day before the assay, harvest the cells and seed them into the microplate at a density of approximately 1,500 cells per well in 5 µL of culture medium for a 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of 19(R)-OH-PGE2 in assay buffer to create a dose-response curve. A typical concentration range might be from 1 pM to 10 µM. Also, prepare a vehicle control.
-
-
Agonist Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 2.5 µL of the diluted 19(R)-OH-PGE2 or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a specified time, typically 1 hour, to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection (example with HTRF):
-
Following the incubation, add 5 µL of the cAMP-d2 reagent (acceptor) diluted in lysis buffer to each well.
-
Then, add 5 µL of the Europium cryptate-labeled anti-cAMP antibody (donor) to each well.
-
Incubate the plate at room temperature for 1 hour to allow for the detection reagents to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate using an HTRF-compatible plate reader.
-
Calculate the ratio of the fluorescence at 665 nm (acceptor) to 620 nm (donor) and multiply by 10,000.
-
The HTRF signal is inversely proportional to the concentration of cAMP in the well.
-
Plot the HTRF signal against the logarithm of the 19(R)-OH-PGE2 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Isolated Tissue Bath Assay for Smooth Muscle Relaxation
This ex vivo assay directly measures the functional effect of 19(R)-OH-PGE2 on smooth muscle contractility. Tissues that express the EP2 receptor, such as tracheal or aortic rings, are suitable for this assay.[1][6]
Experimental Workflow:
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. targetmol.cn [targetmol.cn]
- 4. caymanchem.com [caymanchem.com]
- 5. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 6. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Handling and Preparation of 19(R)-hydroxy Prostaglandin E2 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2) is a naturally occurring eicosanoid found in primate semen. It is a potent and selective agonist for the Prostaglandin E2 receptor subtype 2 (EP2).[1] This selectivity makes it a valuable tool for investigating the specific physiological and pathological roles of the EP2 receptor, distinguishing its effects from those mediated by other EP receptor subtypes. Proper handling and preparation of 19(R)-OH PGE2 stock solutions are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of stock solutions for both in vitro and in vivo studies, along with essential information on its storage, stability, and safety.
Physicochemical and Biological Properties
A comprehensive understanding of the properties of 19(R)-hydroxy PGE2 is fundamental to its effective use in research. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂O₆ | [2] |
| Molecular Weight | 368.5 g/mol | [2] |
| Purity | ≥98% | [2] |
| Formulation | Typically supplied as a solution in ethanol. | [2] |
| Solubility | ||
| - DMF | >100 mg/mL | [2] |
| - DMSO | >100 mg/mL | [2] |
| - Ethanol | >100 mg/mL | [2] |
| - PBS (pH 7.2) | >5 mg/mL | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 2 years at -20°C | [2] |
| Biological Activity | Selective EP2 receptor agonist | [1] |
| EC₅₀ | ~200 nM for relaxing cat tracheal rings | [2] |
Experimental Protocols
Preparation of a High-Concentration Primary Stock Solution (10 mg/mL in Ethanol)
This protocol describes the preparation of a primary stock solution, which can be further diluted to create working solutions for various applications.
Materials:
-
This compound (as supplied, typically in ethanol)
-
Anhydrous ethanol (≥99.5%)
-
Inert gas (e.g., argon or nitrogen)
-
Amber glass vials or vials protected from light
-
Calibrated micropipettes
Procedure:
-
Equilibrate the vial of 19(R)-hydroxy PGE2 to room temperature before opening.
-
If the compound is supplied as a solid, carefully weigh the desired amount in a sterile microfuge tube.
-
Under a gentle stream of inert gas, add the appropriate volume of anhydrous ethanol to achieve a final concentration of 10 mg/mL. For example, to a 1 mg aliquot, add 100 µL of ethanol.
-
Cap the vial tightly and vortex gently until the solution is clear and homogenous.
-
To minimize exposure to air and light, flush the headspace of the vial with inert gas before sealing.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the primary stock solution at -20°C.
Preparation of Aqueous Working Solutions for In Vitro Assays (e.g., Cell Culture)
This protocol details the dilution of the primary ethanolic stock solution into an aqueous buffer suitable for cell-based assays. It is crucial to minimize the final concentration of the organic solvent to avoid cellular toxicity.
Materials:
-
10 mg/mL primary stock solution of 19(R)-hydroxy PGE2 in ethanol
-
Sterile phosphate-buffered saline (PBS, pH 7.2) or cell culture medium
-
Sterile polypropylene microcentrifuge tubes
Procedure:
-
Thaw the primary stock solution at room temperature.
-
Perform serial dilutions to achieve the desired final concentration. It is recommended to perform an intermediate dilution in ethanol before the final dilution into the aqueous buffer to ensure miscibility.
-
For example, to prepare a 10 µM working solution: a. Dilute the 10 mg/mL stock (27.1 mM) to a 1 mM intermediate stock by adding 10 µL of the primary stock to 261 µL of ethanol. b. Further dilute the 1 mM intermediate stock 1:100 into the final aqueous buffer (e.g., 10 µL of 1 mM stock into 990 µL of PBS or cell culture medium) to get a 10 µM working solution.
-
The final concentration of ethanol should be kept to a minimum, typically below 0.1%, to avoid affecting the experimental system.
-
Prepare fresh aqueous working solutions daily. Do not store aqueous solutions for extended periods, as the stability of 19(R)-OH PGE2 in aqueous media is lower than in organic solvents.
Preparation of Solutions for In Vivo Studies
The preparation for in vivo administration requires careful consideration of the solvent's biocompatibility and the route of administration.
Materials:
-
10 mg/mL primary stock solution of 19(R)-hydroxy PGE2 in ethanol
-
Sterile, pyrogen-free saline (0.9% NaCl) or other appropriate vehicle
-
Sterile polypropylene tubes
Procedure:
-
Thaw the primary stock solution at room temperature.
-
Calculate the required amount of 19(R)-hydroxy PGE2 based on the desired dose and the weight of the animal.
-
Dilute the primary stock solution in sterile saline to the final desired concentration for injection. As with in vitro preparations, it may be beneficial to perform an intermediate dilution in a biocompatible solvent like ethanol or DMSO before the final dilution in saline to ensure solubility.
-
Ensure the final concentration of the organic solvent in the injected solution is minimal and has been validated to not cause adverse effects in the animal model.
-
The final solution should be sterile-filtered through a 0.22 µm filter before administration.
-
Prepare the dosing solution fresh on the day of the experiment.
Safety Precautions
Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is typically supplied in ethanol, which is a flammable liquid. Keep away from heat, sparks, and open flames. Refer to the Safety Data Sheet (SDS) for complete safety information.
Visualizing Experimental Workflow and Signaling Pathway
To aid in the conceptualization of the experimental process and the biological mechanism of action, the following diagrams have been generated.
Caption: Workflow for 19(R)-OH PGE2 Stock Solution Preparation.
Caption: EP2 Receptor Signaling Pathway.
References
Application of 19(R)-hydroxy Prostaglandin E2 in Tissue Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2) is a naturally occurring metabolite of Prostaglandin E2 (PGE2) found in the semen of primates, including humans. It is a potent and selective agonist for the Prostaglandin E2 receptor subtype 2 (EP2).[1][2][3] Activation of the EP2 receptor, a Gs protein-coupled receptor, leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately promotes smooth muscle relaxation. These application notes provide detailed protocols and data for the use of 19(R)-OH PGE2 in isolated tissue bath experiments to characterize its effects on various smooth muscle preparations.
Data Presentation
The following tables summarize the known quantitative and comparative biological activities of this compound on different smooth muscle tissues from in vitro studies.
Table 1: Quantitative Activity of this compound
| Tissue Preparation | Species | Effect | Potency (EC50) |
| Tracheal Rings | Cat | Relaxation | 200 nM[1][2][3] |
Table 2: Comparative Potency of this compound
| Tissue Preparation | Species | Effect | Comparative Potency |
| Uterus | Rabbit | Suppression of spontaneous activity | Twice as potent as PGE2 |
| Uterus | Rhesus Monkey | Stimulation of activity | Approximately the same potency as PGE2 |
Signaling Pathway
The primary mechanism of action for this compound is through the activation of the EP2 receptor, leading to smooth muscle relaxation.
Caption: Signaling pathway of this compound via the EP2 receptor.
Experimental Protocols
General Protocol for Isolated Tissue Bath Experiments
This protocol provides a general framework for assessing the effects of this compound on isolated smooth muscle tissue. Specific parameters may need to be optimized for different tissue types.
1. Preparation of Physiological Salt Solution (PSS)
A commonly used PSS is Krebs-Henseleit Solution. It should be prepared fresh on the day of the experiment.
Table 3: Composition of Krebs-Henseleit Solution
| Component | Molar Mass ( g/mol ) | Concentration (mM) | Grams per 1 Liter |
| NaCl | 58.44 | 118.4 | 6.92 |
| KCl | 74.55 | 4.7 | 0.35 |
| CaCl2·2H2O | 147.02 | 2.5 | 0.37 |
| MgSO4·7H2O | 246.47 | 1.2 | 0.30 |
| KH2PO4 | 136.09 | 1.2 | 0.16 |
| NaHCO3 | 84.01 | 25.0 | 2.10 |
| Glucose | 180.16 | 11.1 | 2.00 |
Preparation Steps:
-
Dissolve all salts except for CaCl2·2H2O and NaHCO3 in approximately 800 mL of distilled water.
-
Add the CaCl2·2H2O and dissolve completely.
-
Add the NaHCO3 and glucose, then bring the final volume to 1 Liter with distilled water.
-
Continuously aerate the solution with carbogen (95% O2, 5% CO2) for at least 20 minutes before and throughout the experiment. This maintains the physiological pH of ~7.4.
-
Maintain the solution at 37°C in a water bath.
2. Tissue Preparation
-
Euthanize the animal according to institutionally approved ethical guidelines.
-
Promptly dissect the desired tissue (e.g., trachea, aorta, ileum, uterus) and place it in a petri dish containing cold, aerated PSS.
-
Carefully clean the tissue of any adhering fat and connective tissue.
-
Prepare tissue segments of appropriate size (e.g., rings of 2-4 mm for trachea or blood vessels, longitudinal strips of 1-2 cm for intestine or uterus).
-
Tie silk or cotton sutures to each end of the tissue preparation.
3. Experimental Setup and Equilibration
Caption: General workflow for an isolated tissue bath experiment.
-
Mount the tissue preparation in a tissue bath chamber containing warm (37°C), aerated PSS.
-
Attach one suture to a fixed hook at the bottom of the chamber and the other to an isometric force transducer.
-
Apply an optimal resting tension to the tissue. This tension varies depending on the tissue type and must be determined empirically (e.g., 1-2 grams for aortic rings).
-
Allow the tissue to equilibrate for at least 60 minutes. During this period, wash the tissue with fresh, pre-warmed PSS every 15-20 minutes.
4. Investigating Relaxant Effects
-
After equilibration, induce a submaximal, stable contraction in the tissue. The contractile agent will depend on the tissue type (e.g., phenylephrine or KCl for vascular smooth muscle; carbachol or histamine for airway smooth muscle).
-
Once the contraction has plateaued, add this compound to the tissue bath in a cumulative manner. Start with a low concentration (e.g., 1 nM) and increase it in logarithmic increments (e.g., to 3 nM, 10 nM, 30 nM, etc.) until a maximal relaxation is observed or the concentration-response curve plateaus.
-
Allow the tissue to respond to each concentration until a stable response is achieved before adding the next concentration.
-
At the end of the experiment, wash the tissue thoroughly with PSS to return to baseline.
5. Data Analysis
-
Record the isometric tension continuously using a data acquisition system.
-
Express the relaxation at each concentration of this compound as a percentage of the pre-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the agonist concentration to generate a concentration-response curve.
-
From this curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal relaxation).
Specific Protocols
Tracheal Smooth Muscle Relaxation:
-
Tissue: Rings from the trachea of a cat or other suitable species.
-
Pre-contraction Agent: Carbachol (e.g., 1 µM) or histamine (e.g., 10 µM).
-
Expected Outcome: 19(R)-OH PGE2 should induce concentration-dependent relaxation with an expected EC50 of approximately 200 nM.[1][2][3]
Uterine Smooth Muscle Motility:
-
Tissue: Longitudinal strips of the uterus from non-pregnant rabbits or rhesus monkeys.
-
Protocol:
-
For rabbit uterus, which often exhibits spontaneous contractions, the suppressive effect can be measured by the reduction in the amplitude and frequency of these contractions.
-
For rhesus monkey uterus, where it may be stimulatory, the increase in contractile force from baseline can be measured.
-
-
Expected Outcome:
-
In rabbit uterus, 19(R)-OH PGE2 is expected to suppress spontaneous activity with a potency approximately double that of PGE2.
-
In rhesus monkey uterus, it is expected to stimulate contractions with a potency similar to PGE2.
-
Disclaimer
This document is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and tissue types. All experiments involving animals must be conducted in accordance with relevant ethical regulations and institutional guidelines.
References
Troubleshooting & Optimization
Stability of 19(R)-hydroxy Prostaglandin E2 in different solvents and temperatures
Welcome to the technical support center for 19(R)-hydroxy Prostaglandin E2 (19(R)-hydroxy PGE2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
For long-term storage, this compound is best dissolved in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[1][2] Commercially available solutions are often provided in ethanol.[1][3] When stored at -20°C in a suitable organic solvent, the compound is stable for at least two years.[1]
Q2: How should I prepare aqueous solutions of this compound?
To prepare aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of organic solvent (e.g., ethanol or DMSO) and then dilute it with the aqueous buffer of choice.[2][4] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[5] Direct dissolution in aqueous buffers can be challenging.[4]
Q3: How stable is this compound in aqueous solutions?
While specific stability data for 19(R)-hydroxy PGE2 in aqueous solutions is limited, data for Prostaglandin E2 (PGE2) can be used as a guideline. PGE2 is known to be unstable in aqueous solutions, and it is not recommended to store aqueous solutions for more than one day.[2][6] The stability is highly pH-dependent, with greater stability in slightly acidic conditions (pH 3-4) and rapid degradation in basic conditions (pH > 7.4).[4][6]
Q4: Can I freeze and thaw my solutions of this compound?
For solutions in organic solvents, it is best to prepare aliquots to avoid multiple freeze-thaw cycles.[7] Repeated freeze-thaw cycles of aqueous solutions of PGE2 are particularly discouraged as they can lead to degradation of the compound.[7]
Q5: What are the potential degradation products of this compound?
Based on the degradation pathways of PGE2, 19(R)-hydroxy PGE2 is likely to degrade into the corresponding A- and B-series prostaglandins (19(R)-hydroxy PGA2 and 19(R)-hydroxy PGB2), especially under basic conditions.[6]
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound.
| Problem | Possible Cause | Solution |
| Inconsistent or no biological effect observed | Degradation of the compound: The compound may have degraded due to improper storage or handling, such as prolonged storage in an aqueous solution or multiple freeze-thaw cycles. | Prepare fresh solutions from a stock stored in an appropriate organic solvent at -20°C or below. Avoid keeping the compound in aqueous solutions for extended periods.[5] |
| Incorrect dosage: The concentration of the compound used in the experiment may be too low. | Conduct a dose-response experiment to determine the optimal concentration for your specific model.[5] | |
| Solvent effects: The organic solvent used to dissolve the compound may be interfering with the biological system. | Run a vehicle-only control to assess the effect of the solvent. Minimize the final concentration of the organic solvent in your experiment.[5] | |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility: Prostaglandins have limited solubility in aqueous solutions. | Ensure the initial stock solution in organic solvent is properly dissolved before diluting into the aqueous buffer. Gentle warming or brief sonication may help, but be cautious of potential degradation with heat.[4] |
| High background in immunoassays (e.g., ELISA) | Cross-reactivity: The antibody may be cross-reacting with other structurally similar molecules in the sample. | Use a highly specific antibody and consider sample purification steps if necessary.[8] |
| Improper sample handling: Ex vivo formation of prostaglandins during sample collection can lead to artificially high readings. | When collecting plasma, use an anticoagulant like EDTA and add a cyclooxygenase (COX) inhibitor such as indomethacin immediately after collection.[8] |
Data Presentation
Stability of Prostaglandin E2 Analogs in Various Solvents and Temperatures
Table 1: Stability of Prostaglandin E2 in Organic Solvents
| Solvent | Concentration | Temperature | Stability (Time for ~10% loss) |
| Absolute Ethanol | 1 to 10 mg/ml | 4°C | 24 to 36 months[4] |
| DMSO | Not specified | -20°C | At least 1 month[6] |
Table 2: Stability of Prostaglandin E2 in Aqueous Solution at 25°C
| pH | Time for 10% Loss |
| 3-4 | 133 hours[4] |
| 6 | 53 hours[4] |
| 8 | 42 hours[4] |
| 9 | 4.2 hours[4] |
| 10 | 0.42 hours (25 minutes)[4] |
Experimental Protocols
General Protocol for Preparing a Stock Solution of this compound
-
Solvent Selection: Choose a suitable organic solvent such as ethanol, DMSO, or DMF.[1][2]
-
Dissolution: If working with a solid form, dissolve it in the chosen solvent to a desired stock concentration (e.g., 10 mg/mL). Ensure the solvent has been purged with an inert gas to minimize oxidation.[2] For commercially available solutions, this step is not necessary.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or lower for long-term stability.[1]
General Protocol for a Stability Study of Prostaglandins using HPLC
This protocol outlines a general procedure for assessing the stability of a prostaglandin such as 19(R)-hydroxy PGE2.
-
Preparation of Stability Samples:
-
Prepare solutions of 19(R)-hydroxy PGE2 in the solvents and at the concentrations to be tested (e.g., ethanol, DMSO, PBS at various pH values).
-
Dispense aliquots of each solution into appropriate vials for each time point and temperature condition to be studied.
-
-
Storage Conditions:
-
Store the vials at the specified temperatures (e.g., -20°C, 4°C, 25°C).
-
Protect samples from light, as prostaglandins can be light-sensitive.[4]
-
-
Sample Analysis at Time Points:
-
At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week, etc.), retrieve the respective vials.
-
Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is commonly used for prostaglandin analysis.[9] The mobile phase could consist of a gradient of acetonitrile and water with an acidic modifier like formic acid.[9]
-
Detection is typically performed using UV-Vis or mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Quantify the peak area of the parent compound (19(R)-hydroxy PGE2) at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (T=0).
-
Identify and quantify any degradation products that appear over time.
-
Mandatory Visualizations
Prostaglandin E2 Signaling Pathway
Caption: PGE2 signaling via EP receptors.
Experimental Workflow for Stability Testing
Caption: Stability testing workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound - Cayman Chemical [bioscience.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. mpbio.com [mpbio.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 19-hydroxylated prostaglandins during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 19-hydroxylated prostaglandins during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of 19-hydroxylated prostaglandin degradation during sample preparation?
A1: The primary causes of degradation for 19-hydroxylated prostaglandins, particularly the E-series (e.g., 19-OH PGE₁ and 19-OH PGE₂), are exposure to non-optimal pH, elevated temperatures, and prolonged storage.[1][2] Like other E-series prostaglandins, they can degrade into the corresponding A and B-series prostaglandins.[1][2] Additionally, enzymatic activity in biological samples can contribute to their degradation.
Q2: What is the recommended short-term storage condition for samples containing 19-hydroxylated prostaglandins?
A2: For short-term storage, it is crucial to process samples as quickly as possible. For instance, seminal plasma, a rich source of 19-hydroxylated prostaglandins, should be centrifuged within 30 minutes of collection.[3] If immediate extraction is not possible, storage in acetone at -20°C has been shown to prevent the degradation of the 19-hydroxy E series prostaglandins.[1] For other biological fluids, rapid freezing and storage at -80°C is recommended.
Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of 19-hydroxylated prostaglandins?
A3: There is limited specific data on the impact of freeze-thaw cycles on 19-hydroxylated prostaglandins. However, for other prostaglandins and related lipids, repeated freeze-thaw cycles can lead to degradation, particularly through oxidation. It is best practice to aliquot samples into single-use volumes before freezing to minimize the need for repeated thawing and freezing.
Q4: What are the most suitable analytical techniques for quantifying 19-hydroxylated prostaglandins?
A4: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used methods for the sensitive and specific quantification of 19-hydroxylated prostaglandins in biological samples.[3][4][5] GC-MS analysis typically requires derivatization of the prostaglandins.[1][3]
Troubleshooting Guides
Low Recovery of 19-Hydroxylated Prostaglandins During Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Suggested Solution |
| Analyte is found in the flow-through fraction. | Improper column conditioning: The sorbent is not properly wetted, leading to poor retention. | Ensure the column is conditioned with an appropriate solvent (e.g., methanol or isopropanol) followed by equilibration with a solution similar in composition to the sample. |
| Sample solvent is too strong: The analyte has a higher affinity for the sample solvent than the SPE sorbent. | Dilute the sample with a weaker solvent to promote binding to the sorbent. | |
| Flow rate is too high: Insufficient contact time between the analyte and the sorbent. | Decrease the flow rate during sample loading. | |
| Analyte is retained on the column but not eluted. | Elution solvent is too weak: The elution solvent does not have sufficient strength to desorb the analyte from the sorbent. | Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent). |
| Insufficient elution volume: The volume of the elution solvent is not enough to completely elute the analyte. | Increase the volume of the elution solvent. | |
| Secondary interactions: The analyte may have secondary interactions with the sorbent that are not disrupted by the elution solvent. | Modify the elution solvent to disrupt secondary interactions (e.g., by adding a small amount of acid or base). | |
| Poor reproducibility between samples. | Inconsistent sample pH: Variations in sample pH can affect the retention and elution of the analyte. | Adjust the pH of all samples to a consistent value before loading onto the SPE column. |
| Column drying out: If the sorbent bed dries out before sample loading, it can lead to inconsistent results. | Ensure the sorbent bed remains wet throughout the conditioning and sample loading steps. |
Inconsistent Results in LC-MS/MS Analysis
| Symptom | Possible Cause | Suggested Solution |
| Poor peak shape or splitting. | Inappropriate mobile phase: The mobile phase composition may not be optimal for the chromatography of 19-hydroxylated prostaglandins. | Optimize the mobile phase composition, including the organic solvent, aqueous component, and any additives (e.g., formic acid). |
| Column degradation: The analytical column may have degraded over time. | Replace the analytical column with a new one. | |
| Low signal intensity. | Ion suppression: Components of the sample matrix may be co-eluting with the analyte and suppressing its ionization. | Improve the sample cleanup procedure to remove interfering matrix components. Consider using a divert valve to direct the flow to waste during the elution of highly interfering substances. |
| Suboptimal mass spectrometer parameters: The MS parameters may not be optimized for the detection of the analyte. | Optimize the MS parameters, including the ionization source settings, collision energy, and fragment ions. | |
| High background noise. | Contamination: The LC-MS system or the samples may be contaminated. | Clean the LC-MS system and ensure that all solvents and reagents are of high purity. |
Quantitative Data Summary
Table 1: Stability of Prostaglandin E₁ (a proxy for 19-OH PGE₁) in 10% Dextrose Solution at 30°C
| Time (hours) | Remaining PGE₁ Concentration (%) in Unprotected Syringes |
| 24 | ≥ 90.0 |
| 48 | ≥ 90.0 |
| 72 | 90.9 |
Data adapted from a study on PGE₁ stability, which can provide insights into the stability of its hydroxylated counterpart.[6]
Table 2: Normal Range of 19-Hydroxylated Prostaglandins in Seminal Plasma of Fertile Men
| Prostaglandin | Concentration (µg/mL, mean ± SD) | Range (µg/mL) |
| 19-OH PGEs | 592.6 ± 312.5 | 142.1 - 1047 |
| 19-OH PGFs | 12.66 ± 5.21 | 4 - 19 |
[3]
Experimental Protocols
Protocol for Extraction of 19-Hydroxylated Prostaglandins from Seminal Plasma
This protocol is based on methodologies described for the analysis of prostaglandins in seminal fluid.[1][3]
1. Sample Collection and Initial Processing:
-
Collect semen samples and allow them to liquefy at room temperature for 30 minutes.
-
Immediately after liquefaction, centrifuge the sample at 1,500 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (seminal plasma) and proceed to the extraction step immediately. If immediate extraction is not possible, store the seminal plasma in acetone at -20°C.[1]
2. Solid-Phase Extraction (SPE):
-
Column Conditioning:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
-
Sample Loading:
-
Acidify the seminal plasma sample to pH 3-4 with formic acid.
-
Load the acidified sample onto the conditioned C18 SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove non-polar lipids.
-
-
Elution:
-
Elute the 19-hydroxylated prostaglandins from the cartridge with 5 mL of methyl formate or ethyl acetate.
-
-
Drying:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
3. Derivatization (for GC-MS analysis):
-
Reconstitute the dried extract in a suitable solvent.
-
Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with a catalyst) and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.[3]
4. Analysis:
-
Analyze the derivatized (for GC-MS) or non-derivatized (for LC-MS/MS) extract using the appropriate instrument and method.
Visualizations
Signaling and Metabolic Pathways
Caption: Degradation pathway of 19-hydroxyprostaglandin E.
Caption: Biosynthesis pathway of 19-hydroxyprostaglandin E.
References
- 1. The measurement of E and 19-hydroxy E prostaglandins in human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandins E and F, and 19-hydroxylated E and F (series I and II) in semen of fertile men. Gas and liquid chromatographic separation with selected ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 19(R)-hydroxy Prostaglandin E2 Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low signal intensity during the mass spectrometry analysis of 19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2).
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound in negative ion mode LC-MS/MS?
A1: While specific transitions for 19(R)-OH PGE2 are not extensively documented in the provided literature, we can infer likely transitions based on the fragmentation of similar prostaglandins like PGE2. Prostaglandins typically show a deprotonated molecule [M-H]⁻. For PGE2 (molecular weight 352.5 g/mol ), a common transition is m/z 351.2 -> 189.5[1]. Given that 19(R)-OH PGE2 has a molecular weight of 368.5 g/mol , the precursor ion would be approximately m/z 367.5. Product ions would result from characteristic losses, and optimization would be required to determine the most abundant and stable fragments.
Q2: What type of ionization is best suited for this compound analysis?
A2: Electrospray ionization (ESI) in negative ion mode is the most common and effective technique for the analysis of prostaglandins and other eicosanoids due to the presence of a carboxylic acid group, which readily deprotonates.[1][2][3]
Q3: How can I minimize the degradation of this compound during sample preparation and storage?
A3: Prostaglandins can be unstable. To minimize degradation, it is recommended to store samples at -80°C.[4] During sample preparation, the addition of antioxidants like butylated hydroxytoluene (BHT) can prevent free radical-catalyzed peroxidation.[4] It is also advisable to keep sample handling times as short as possible, ideally under 8 hours, especially for less stable prostaglandins.[4] Storing whole semen samples, a primary source of 19(R)-OH PGE2, in acetone at -20°C can prevent degradation of the E and 19-hydroxy E series.[5]
Troubleshooting Guide for Low Signal Intensity
Below are common causes for low signal intensity in this compound mass spectrometry and steps to resolve them.
Issue 1: Poor Analyte Recovery During Sample Preparation
Symptoms:
-
Low signal for both the analyte and internal standard.
-
Inconsistent results between replicate samples.
Possible Causes & Solutions:
-
Inefficient Extraction: The extraction method may not be suitable for 19(R)-OH PGE2.
-
Analyte Instability: 19(R)-OH PGE2 may be degrading during the extraction process.
Issue 2: Suboptimal Liquid Chromatography (LC) Conditions
Symptoms:
-
Broad or tailing peaks.
-
Poor separation from interfering matrix components.
-
Low signal-to-noise ratio.
Possible Causes & Solutions:
-
Inappropriate Column Chemistry: The stationary phase may not be providing adequate retention and separation.
-
Incorrect Mobile Phase Composition: The mobile phase may not be optimal for peak shape and retention.
-
Recommendation: A common mobile phase consists of water and acetonitrile, both with a small percentage of an acid modifier like formic acid (0.1%) or acetic acid to improve peak shape and ionization efficiency in negative mode.[1][3][9] A gradient elution is typically employed, starting with a lower organic phase concentration and gradually increasing it.[1]
-
-
Suboptimal Flow Rate: The flow rate can affect peak width and sensitivity.
Issue 3: Inefficient Ionization or Transmission in the Mass Spectrometer
Symptoms:
-
Low signal for the analyte even with direct infusion of a standard.
-
Inconsistent signal intensity over time.
Possible Causes & Solutions:
-
Incorrect Mass Spectrometer Settings: The source and analyzer parameters may not be optimized for 19(R)-OH PGE2.
-
Recommendation: Optimize the following parameters by infusing a standard solution of 19(R)-OH PGE2:
-
Ionization Source: Operate in negative ion electrospray mode.[1]
-
Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[3]
-
MS/MS Parameters: Optimize the declustering potential and collision energy for the specific MRM transitions of your analyte and internal standard.[2]
-
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of 19(R)-OH PGE2.[10]
-
Recommendation:
-
Improve chromatographic separation to resolve the analyte from interfering compounds.
-
Evaluate and minimize matrix effects by comparing the signal of the analyte in a pure solvent versus a sample matrix extract.[1]
-
Use a stable isotope-labeled internal standard, which can co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.[11]
-
-
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for Prostaglandin Analysis
| Parameter | Setting | Reference |
| LC Column | C18 (e.g., Gemini, 5µ, 150 x 2 mm) | [2] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [1] |
| Flow Rate | 0.2 - 0.3 mL/min | [1][9] |
| Injection Volume | 5 - 25 µL | [1][9] |
| Ionization Mode | Negative Ion Electrospray (ESI) | [1][2][3] |
| Capillary Voltage | -4250 V to +4500V (Note: Negative mode is typical for PGs) | [1][3] |
| Drying Gas Temp. | 230 - 350°C | [1][3] |
Detailed Methodologies
Sample Preparation: Liquid-Liquid Extraction of Prostaglandins from Biological Fluids [4]
-
To a 500 µL aliquot of the sample (e.g., cell culture supernatant), add an appropriate internal standard.
-
Add 40 µL of 1 M citric acid to acidify the sample.
-
To prevent oxidation, add 5 µL of 10% BHT.[4]
-
Add 2 mL of a hexane/ethyl acetate (1:1, v/v) mixture.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4°C to separate the phases.
-
Transfer the upper organic phase to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Troubleshooting Workflow for Low MS Signal
Caption: A logical workflow for troubleshooting low signal intensity in this compound mass spectrometry analysis.
General Workflow for Prostaglandin Analysis
Caption: A generalized experimental workflow for the analysis of prostaglandins using LC-MS/MS.
References
- 1. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The measurement of E and 19-hydroxy E prostaglandins in human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 9. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Prostaglandin Isomers
Welcome to the technical support center for the analysis of prostaglandin isomers. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during chromatographic separation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the chromatographic separation of prostaglandin isomers.
Q1: Why am I seeing poor resolution or complete co-elution of my prostaglandin isomers, such as PGE₂ and PGD₂?
A1: Prostaglandin isomers like PGE₂ and PGD₂ are notoriously difficult to separate due to their identical molecular weight and similar chemical structures.[1][2] Co-elution is a common problem, especially in LC-MS/MS analysis where their product ion spectra are also alike.[1][2]
Troubleshooting Steps:
-
Optimize the Stationary Phase:
-
Reverse-Phase Columns: C18 columns are widely used, but selectivity varies between manufacturers.[3] Consider testing columns with different C18 bonding densities or alternative phases like phenyl or diphenyl for enhanced selectivity, especially for aromatic compounds.[4]
-
Chiral Columns: For separating enantiomers (e.g., PGE₂ and ent-PGE₂), a chiral stationary phase is mandatory.[5][6] Columns like Chiracel OJ-RH or Phenomenex Lux Amylose-2 have proven effective.[5][7]
-
-
Adjust Mobile Phase Composition:
-
Solvent Strength: In reverse-phase HPLC, decreasing the organic solvent (e.g., acetonitrile, methanol) percentage will increase retention time and may improve separation.[4]
-
Solvent Type: Switching between acetonitrile and methanol can alter selectivity (α), which is the most powerful variable for changing resolution.[4]
-
Additives: Using a weak acid like formic acid (typically 0.1%) in the mobile phase is standard for improving peak shape and ionization efficiency in LC-MS.[1][3]
-
-
Refine Gradient Elution: A shallow, slow gradient is often necessary to resolve structurally similar isomers.[1] For example, a slow increase from 20% to 42.5% of the organic solvent over 50 minutes has been used successfully.[1]
-
Lower the Flow Rate: Reducing the flow rate can enhance peak efficiency and improve resolution, though it will increase the total run time.[8]
-
Increase Column Temperature: Raising the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and better resolution.[9] However, for some chiral separations, a higher temperature (e.g., 40°C for PGE₂ enantiomers) may be required for adequate resolution.[7]
Q2: My signal intensity is low, and the baseline is noisy. What are the likely causes?
A2: Low sensitivity and high baseline noise can often be traced back to sample preparation, matrix effects, or mobile phase contamination.[10][11]
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Prostaglandins are often present at low concentrations in complex biological matrices. SPE is a critical step to remove interfering substances like proteins and phospholipids.[3][10] Inadequate cleanup can lead to ion suppression in the mass spectrometer source.[10][12]
-
Phospholipid Removal: Phospholipids are a major cause of ion suppression and can contaminate the MS source and HPLC column.[10] Ensure your SPE protocol effectively removes them.
-
-
Check for Mobile Phase Contamination: Impurities in solvents or additives can accumulate and elute during a gradient, causing a rising baseline and spurious peaks.[11] Use high-purity (e.g., LC-MS grade) solvents and reagents.
-
Mitigate Matrix Effects: Even after cleanup, residual matrix components can co-elute with your analytes and suppress or enhance their ionization.[12] Consider using matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for these effects.[12]
-
Prevent Analyte Degradation: PGD₂ is known to be chemically unstable.[13] Ensure samples are stored at appropriate temperatures and avoid repeated freeze-thaw cycles.[12] Use of surrogate standards like d₄-PGE₂ and d₄-PGD₂ can help control for differential loss during sample handling.[13]
Q3: My retention times are drifting between injections. How can I improve reproducibility?
A3: Retention time variability is often due to insufficient column equilibration, temperature fluctuations, or changes in mobile phase composition.[11][14]
Troubleshooting Steps:
-
Ensure Proper Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical in gradient chromatography.[11] A common mistake in normal-phase chromatography is variability in the amount of water adsorbed on the silica surface, which can be stabilized by using solvents half-saturated with water.[14]
-
Use a Column Thermostat: Column temperature significantly affects retention time.[9] Using a temperature-controlled column compartment ensures consistent and reproducible results.
-
Prepare Mobile Phase Carefully: Inconsistent mobile phase preparation is a frequent source of variability.[11] For aqueous/organic mixtures, it's best to premix them to avoid errors from the pump's mixing performance. Ensure the pH is stable, as changes can affect the retention of acidic compounds like prostaglandins.
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting prostaglandins from biological fluids like plasma or cell culture medium.
-
Sample Pre-treatment:
-
Add an internal standard (e.g., PGB₂-d₄) to 500 µL of the sample.[15]
-
Dilute the sample with water and adjust to 15% methanol (v/v) to a final volume of 3 mL.[15]
-
Incubate on ice for 30 minutes, then centrifuge to precipitate proteins.[15]
-
Acidify the clear supernatant to pH 3.0 with 0.1 M hydrochloric acid.[15]
-
-
SPE Cartridge Conditioning:
-
Use a reverse-phase SPE cartridge (e.g., C18).
-
Precondition the cartridge by washing with 20 mL of methanol, followed by 20 mL of water.[15]
-
-
Sample Loading & Washing:
-
Apply the acidified supernatant to the SPE cartridge immediately.
-
Wash the cartridge to remove impurities. The specific wash solvent should be optimized; this may include an aqueous organic solvent mixture.[16]
-
-
Elution:
-
Elute the prostaglandins from the cartridge using a suitable solvent like methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Chiral HPLC Separation of PGE Isomers
This method is adapted from a validated procedure for separating prostaglandin enantiomers.[7]
-
Target Analytes: PGE₁, ent-PGE₁, PGE₂, ent-PGE₂
-
Column: Chiracel OJ-RH
-
Mobile Phase: A mixture of Acetonitrile (MeCN), Methanol (MeOH), and Water (pH adjusted to 4). The specific ratios must be optimized for each isomeric pair.
-
Detection: UV at 200-210 nm.
Optimized Conditions:
| Isomer Pair | Mobile Phase (MeCN:MeOH:Water) | Temperature | Wavelength | Resolution (R) |
| PGE₁ / ent-PGE₁ | 30:10:60 | 25 °C | 200 nm | 1.8 |
| PGE₂ / ent-PGE₂ | 15:20:65 | 40 °C | 210 nm | 1.5 |
Data sourced from Márton et al., 2020.[7][17]
Quantitative Data Summary
The following tables summarize typical parameters for the chromatographic separation of prostaglandin isomers.
Table 1: Example LC-MS/MS Parameters for PGE₂/PGD₂ Isomer Separation
| Parameter | Condition | Reference |
| Column | Reverse-phase C18 (e.g., 150mm x 2.1mm, 5µm) | [3] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1][3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [1] |
| Flow Rate | 0.2 mL/min | [1] |
| Gradient | 20% to 42.5% B over 50 min | [1] |
| Autosampler Temp. | 4°C | [1] |
| Injection Volume | 25 µL | [1] |
| Detection | Tandem Mass Spectrometry (MS/MS) | [1][3] |
Table 2: Optimized Chiral HPLC Conditions for Prostaglandin Enantiomers
| Isomer Pair | Stationary Phase | Mobile Phase Composition (MeCN:MeOH:Water, pH 4) | Temperature | Resolution (R) | Reference |
| PGF₂α / ent-PGF₂α | Chiracel OJ-RH | 30:10:60 | 25 °C | 1.5 | [7] |
| PGF₁α / ent-PGF₁α | Chiracel OJ-RH | 23:10:67 | 25 °C | 1.7 | [7] |
| PGE₂ / ent-PGE₂ | Chiracel OJ-RH | 15:20:65 | 40 °C | 1.5 | [7] |
| PGE₁ / ent-PGE₁ | Chiracel OJ-RH | 30:10:60 | 25 °C | 1.8 | [7][17] |
Visualized Workflows and Logic Diagrams
Caption: A logical workflow for troubleshooting poor peak resolution in prostaglandin analysis.
Caption: A typical solid-phase extraction (SPE) workflow for prostaglandin analysis.
References
- 1. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins | Scilit [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. news-medical.net [news-medical.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. gcms.cz [gcms.cz]
- 13. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cross-reactivity issues in immunoassays for 19(R)-hydroxy Prostaglandin E2
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cross-reactivity issues in immunoassays, with a specific focus on the interference of 19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2) in Prostaglandin E2 (PGE2) assays.
Frequently Asked Questions (FAQs)
Q1: My PGE2 immunoassay is showing unexpectedly high readings. Could this be due to cross-reactivity with 19(R)-hydroxy PGE2?
A1: While many modern PGE2 immunoassays are highly specific, cross-reactivity with structurally related molecules is a potential issue. Some commercially available PGE2 ELISA kits have been shown to have very low cross-reactivity with 19(R)-hydroxy PGE2 (less than 0.01%).[1][2] However, the degree of interference can vary between different antibody lots and assay manufacturers. If your samples are known to contain high levels of 19(R)-OH PGE2, it is advisable to verify the specificity of your particular assay.
Q2: How can I determine if my anti-PGE2 antibody is cross-reacting with 19(R)-hydroxy PGE2?
A2: The most direct method is to perform a cross-reactivity or specificity test. This involves running a dilution series of 19(R)-hydroxy PGE2 in your PGE2 immunoassay and comparing its dose-response curve to that of the PGE2 standard. The detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide.
Q3: Are there any commercially available immunoassays specifically for 19(R)-hydroxy PGE2?
A3: Currently, there is a lack of commercially available immunoassays specifically designed for the quantitative measurement of 19(R)-hydroxy PGE2. Research and development of antibodies with high affinity and specificity for this particular prostaglandin are ongoing. Therefore, the primary concern for researchers is often the potential for 19(R)-OH PGE2 to interfere with the measurement of PGE2.
Q4: What other prostaglandins might cross-react in my PGE2 immunoassay?
A4: Besides 19(R)-hydroxy PGE2, other structurally similar prostaglandins can also exhibit cross-reactivity in PGE2 immunoassays. The degree of cross-reactivity depends on the specificity of the primary antibody used in the kit. Common cross-reactants can include PGE1, PGE3, and various metabolites. It is essential to consult the manufacturer's datasheet for your specific assay to review the provided cross-reactivity data.
Q5: How can I minimize the impact of cross-reactivity in my results?
A5: If cross-reactivity is suspected, several strategies can be employed. Sample purification through techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) prior to immunoassay can help separate PGE2 from potentially cross-reacting substances. Additionally, using a highly specific monoclonal antibody-based assay can reduce the likelihood of off-target binding.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential cross-reactivity issues in your prostaglandin immunoassays.
Diagram: Troubleshooting Workflow for Immunoassay Cross-Reactivity
Caption: Troubleshooting decision tree for identifying and addressing potential cross-reactivity.
Quantitative Data
The following table summarizes the cross-reactivity of various prostaglandins in commercially available PGE2 immunoassays. This data is compiled from manufacturer datasheets and should be used as a reference. It is crucial to consult the specific datasheet for the kit you are using.
| Cross-Reactant | Assay Manufacturer | Reported Cross-Reactivity (%) |
| This compound | Cayman Chemical | < 0.01 [1][2] |
| Prostaglandin E1 | Cayman Chemical | 18.7[1][2] |
| Prostaglandin E3 | Cayman Chemical | 43.0[1][2] |
| 8-iso Prostaglandin E2 | Cayman Chemical | 2.5[1][2] |
| 6-keto Prostaglandin F1α | Cayman Chemical | 1.0[1][2] |
| Prostaglandin F1α | Cayman Chemical | < 0.01[1][2] |
| Prostaglandin F2α | Cayman Chemical | < 0.01[1][2] |
| Thromboxane B2 | Cayman Chemical | < 0.01[1][2] |
Experimental Protocols
Protocol: Determination of Immunoassay Cross-Reactivity
This protocol outlines the procedure for assessing the specificity of a competitive immunoassay by determining the cross-reactivity of a potential interfering substance, such as 19(R)-hydroxy PGE2, in a PGE2 assay.
Materials:
-
Complete immunoassay kit for the target analyte (e.g., PGE2 ELISA kit).
-
Standard of the target analyte (e.g., PGE2).
-
Potential cross-reactant (e.g., 19(R)-hydroxy PGE2).
-
Assay buffer provided with the kit.
-
Precision pipettes and tips.
-
Microplate reader.
Procedure:
-
Prepare the Standard Curve for the Target Analyte:
-
Prepare a serial dilution of the target analyte standard (e.g., PGE2) in the assay buffer according to the kit's instructions. This will serve as the reference standard curve.
-
-
Prepare the Dilution Series for the Potential Cross-Reactant:
-
Prepare a high-concentration stock solution of the potential cross-reactant (e.g., 19(R)-hydroxy PGE2) in the assay buffer.
-
Perform a serial dilution of the cross-reactant stock solution to create a range of concentrations to be tested. The concentration range should ideally extend beyond the range of the target analyte's standard curve.
-
-
Perform the Immunoassay:
-
Run the immunoassay according to the manufacturer's protocol.
-
Include the following on the microplate:
-
Blank wells (assay buffer only).
-
Zero standard (B0) wells (maximum binding).
-
The complete standard curve for the target analyte (in duplicate or triplicate).
-
The complete dilution series for the potential cross-reactant (in duplicate or triplicate).
-
-
-
Data Analysis:
-
Measure the absorbance or signal for each well using a microplate reader.
-
Subtract the average blank signal from all other readings.
-
Calculate the percentage of binding for each standard and cross-reactant concentration relative to the B0 signal (%B/B0).
-
Plot the %B/B0 versus the log of the concentration for both the target analyte and the cross-reactant on the same graph.
-
-
Calculate the Percentage Cross-Reactivity:
-
Determine the concentration of the target analyte that produces 50% inhibition of binding (IC50).
-
Determine the concentration of the cross-reactant that produces 50% inhibition of binding (IC50).
-
Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Diagram: Competitive ELISA Workflow
Caption: General workflow for a competitive enzyme-linked immunosorbent assay (ELISA).
References
Improving the recovery of 19(R)-hydroxy Prostaglandin E2 during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of 19(R)-hydroxy Prostaglandin E2 during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound during solid-phase extraction (SPE)?
A1: Low recovery during SPE is a frequent issue. The primary causes include:
-
Improper Sorbent Selection: The choice of sorbent material is critical and depends on the polarity of this compound. A mismatch between the analyte's chemistry and the sorbent's retention mechanism can lead to poor retention and subsequent loss.
-
Incorrect pH of Sample/Solvents: The pH of the sample, wash, and elution solvents plays a crucial role in the retention and elution of prostaglandins. For acidic compounds like 19(R)-hydroxy PGE2, acidifying the sample (e.g., with formic acid) can significantly improve recovery.[1]
-
Inadequate Column Conditioning: Failure to properly condition the SPE cartridge can result in inconsistent and low recovery. The sorbent bed must be fully wetted to ensure proper interaction with the analyte.
-
Wash Solvent Strength: If the wash solvent is too strong, it can prematurely elute the 19(R)-hydroxy PGE2 along with the impurities, leading to significant loss.
-
Insufficient Elution Solvent Strength or Volume: The elution solvent may not be strong enough to displace the analyte from the sorbent, or the volume used may be insufficient for complete elution.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can cause the analyte to pass through without being retained.
-
High Flow Rate: A flow rate that is too high during sample loading or elution does not allow for proper equilibration, leading to reduced retention or incomplete elution.
Q2: How can I improve the recovery of this compound in liquid-liquid extraction (LLE)?
A2: To enhance recovery in LLE, consider the following factors:
-
Solvent Selection: The choice of extraction solvent is paramount. The polarity of the solvent should be matched with that of 19(R)-hydroxy PGE2 to ensure efficient partitioning from the aqueous phase into the organic phase.
-
pH Adjustment: Similar to SPE, adjusting the pH of the aqueous sample is critical. For acidic prostaglandins, lowering the pH of the sample to at least two pH units below the analyte's pKa will neutralize the molecule, favoring its partition into the organic solvent.
-
Solvent-to-Sample Ratio: A higher ratio of organic extraction solvent to the aqueous sample can improve recovery. A ratio of 7:1 is often considered a good starting point for optimization.
-
Salting Out: Adding a high concentration of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can increase the partitioning of hydrophilic analytes into the organic phase, thereby improving recovery.
Q3: What are the stability considerations for this compound during extraction?
A3: Prostaglandins can be sensitive to degradation. While specific data for 19(R)-hydroxy PGE2 is limited, data for PGE2 suggests the following precautions:
-
Temperature: Perform extraction steps at low temperatures (e.g., on ice) to minimize enzymatic and chemical degradation. Storage of semen at 0°C for a week has been shown to lower the levels of 19-hydroxy PGs.[2]
-
pH: PGE2 is most stable in a slightly acidic to neutral pH range (pH 3-6).[3] At alkaline pH (pH > 8), degradation increases significantly.[3]
-
Storage: If immediate analysis is not possible, store extracts at -20°C or lower. Storing semen samples in acetone at -20°C can prevent the degradation of 19-hydroxy PGs.[2]
-
Light Exposure: Protect samples and extracts from direct light, as some prostaglandins can be light-sensitive.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Suggested Solution |
| Analyte found in the flow-through (load fraction) | Sorbent polarity does not match the analyte. | Select a sorbent with a more appropriate retention mechanism (e.g., a more retentive reversed-phase sorbent). |
| Sample solvent is too strong. | Dilute the sample with a weaker solvent before loading. | |
| Incorrect sample pH. | Acidify the sample to a pH below the pKa of 19(R)-hydroxy PGE2 to ensure it is in its neutral form for reversed-phase SPE. | |
| SPE cartridge is overloaded. | Use a smaller sample volume or a larger SPE cartridge. | |
| High flow rate during loading. | Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent. | |
| Analyte found in the wash fraction | Wash solvent is too strong. | Use a weaker wash solvent (e.g., lower the percentage of organic solvent). |
| Incorrect pH of the wash solvent. | Ensure the pH of the wash solvent maintains the neutral state of the analyte on the sorbent. | |
| No analyte detected in any fraction (stuck on the column) | Elution solvent is too weak. | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent or use a stronger solvent). |
| Insufficient volume of elution solvent. | Increase the volume of the elution solvent and consider eluting in multiple smaller fractions. | |
| Analyte has degraded on the column. | Ensure all solvents are of high purity and consider performing the extraction at a lower temperature. |
Poor Reproducibility in SPE
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent recovery between samples | Incomplete or inconsistent column conditioning. | Ensure the sorbent bed is fully wetted by passing sufficient conditioning solvent through the cartridge. Do not let the cartridge dry out before loading the sample. |
| Variable flow rates. | Use a vacuum manifold or automated system to maintain consistent flow rates for all steps. | |
| Inconsistent sample pH. | Precisely adjust and verify the pH of each sample before loading. |
Quantitative Data Summary
The following tables summarize recovery data for prostaglandins from various studies. While specific data for 19(R)-hydroxy PGE2 is scarce, the data for PGE2 and other prostaglandins provide a useful reference for expected recovery rates with different extraction methods.
Table 1: Prostaglandin Recovery using Solid-Phase Extraction (SPE)
| Analyte | Matrix | SPE Sorbent | Key Extraction Conditions | Recovery (%) | Reference |
| PGE2 | Urine, Plasma, Tissue Homogenate | Octadecyl-bonded silica | Inclusion of 1% formic acid in the loading mixture | ≥90% | [1][4] |
| PGD2 | Cell Supernatants | Not specified | Not specified | 77.0 ± 3.0% | [5] |
| PGE2 | Cell Supernatants | Not specified | Not specified | 92.0 ± 4.9% | [5] |
| 8-iso-PGF2α | Urine | Polystyrene nanofibers | Optimized PFSPE conditions | 95.3–103.8% | [6] |
Table 2: Prostaglandin Recovery using Liquid-Liquid Extraction (LLE)
| Analyte | Matrix | Extraction Solvent | Key Extraction Conditions | Recovery (%) | Reference |
| Prostaglandins | Brain Tissue | Hexane:2-propanol | Compared to Folch method | 12-37% greater than Folch | [7] |
| PGE2-d4 | Brain Tissue | Single-step methanol | - | 96.7 ± 9.9% | [8] |
| PGE2 | Brain Tissue | Single-step methanol | - | 92.9 ± 12.1% | [8] |
| PGE2-d4 | Brain Tissue | Acetone/chloroform | - | 76.0 ± 5.1% | [8] |
| PGE2 | Brain Tissue | Acetone/chloroform | - | 77.3 ± 4.9% | [8] |
| PGE2-d4 | Brain Tissue | Bligh and Dyer (Chloroform/Methanol) | - | 10.0 ± 1.0% | [8] |
| PGE2 | Brain Tissue | Bligh and Dyer (Chloroform/Methanol) | - | 12.0 ± 1.1% | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
This protocol is a general guideline and should be optimized for your specific sample matrix and analytical requirements.
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized Water
-
Formic Acid
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Acidify the sample (e.g., plasma, cell culture supernatant) to approximately pH 3.5 by adding formic acid.
-
Centrifuge the sample to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove non-polar lipids.
-
-
Elution:
-
Elute the 19(R)-hydroxy PGE2 from the cartridge with 5 mL of ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for your analytical method (e.g., methanol/water).
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound
This protocol provides a general framework for LLE and should be optimized for your specific application.
Materials:
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Formic Acid
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas for evaporation
Procedure:
-
Sample Preparation:
-
To 1 mL of aqueous sample, add an internal standard if used.
-
Acidify the sample to approximately pH 3.5 with formic acid.
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.
-
-
Washing (Optional):
-
To remove any residual aqueous phase, you can wash the combined organic extract with a small volume of saturated sodium chloride solution.
-
-
Drying:
-
Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any traces of water.
-
-
Evaporation and Reconstitution:
-
Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your downstream analysis.
-
Visualizations
Caption: Workflow for Solid-Phase Extraction of 19(R)-hydroxy PGE2.
Caption: Workflow for Liquid-Liquid Extraction of 19(R)-hydroxy PGE2.
Caption: Simplified EP2 Receptor Signaling Pathway.[9][10][11][12][13]
References
- 1. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The measurement of E and 19-hydroxy E prostaglandins in human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. | Sigma-Aldrich [sigmaaldrich.com]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous extraction and preparation for high-performance liquid chromatography of prostaglandins and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 13. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 19-Hydroxylated Prostaglandins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19-hydroxylated prostaglandins.
Frequently Asked Questions (FAQs)
Q1: What are 19-hydroxylated prostaglandins, and why are they significant?
A1: 19-Hydroxylated prostaglandins (19-OH PGs) are metabolites of arachidonic acid, prominently found in high concentrations in primate seminal fluid.[1][2][3] They are significant for their potent biological activities, including smooth muscle contraction and relaxation, and their roles in reproductive physiology.[1][4] For instance, 19-hydroxy PGE1 is an agonist of the EP1 and EP3 prostaglandin receptors, while 19-hydroxy PGE2 is a selective agonist for the EP2 receptor.[1][4][5]
Q2: What are the main challenges in the analysis of 19-hydroxylated prostaglandins?
A2: The primary challenges include:
-
Chemical Instability: 19-hydroxy PGEs are prone to degradation into their corresponding 19-hydroxy PGA and PGB forms, especially under improper storage conditions.[6]
-
Isomer Separation: Biological samples contain numerous prostaglandin isomers, including stereoisomers (e.g., 8-beta isomers), which can be difficult to separate chromatographically.[7]
-
Low Endogenous Concentrations (outside of semen): While abundant in seminal plasma, their concentrations in other biological matrices can be very low, requiring highly sensitive analytical methods.
-
Sample Matrix Effects: Biological samples are complex, and matrix components can interfere with quantification, causing ion suppression or enhancement in mass spectrometry.
Q3: Which analytical techniques are most suitable for quantifying 19-hydroxylated prostaglandins?
A3: The most common and reliable techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS: Provides excellent separation and sensitivity but requires derivatization (e.g., oximation, silylation) to make the prostaglandins volatile.[6][8]
-
LC-MS/MS: Offers high sensitivity and selectivity without the need for derivatization, making it a preferred method for many modern labs.[7][9]
Q4: How should I store my samples to prevent degradation of 19-hydroxylated prostaglandins?
A4: To prevent the degradation of 19-hydroxy PGEs to 19-hydroxy PGAs and PGBs, it is recommended to store semen samples in acetone at -20°C.[6] For other biological fluids, rapid processing and storage at -80°C is advisable to minimize enzymatic and chemical degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of 19-hydroxylated prostaglandins.
GC-MS Analysis
| Problem | Possible Causes | Solutions |
| No peaks or very low signal intensity for 19-OH PGs. | 1. Incomplete derivatization (silylation).2. Degradation of the analyte during sample preparation or storage.3. Inefficient extraction from the sample matrix.4. Issues with the GC-MS system (e.g., leaks, detector malfunction). | 1. Optimize the silylation reaction: ensure anhydrous conditions, use fresh derivatizing reagents (e.g., BSTFA or MSTFA), and optimize reaction time and temperature.2. Review sample handling and storage procedures. Ensure samples are kept cold and processed quickly. Store extracts at -80°C.3. Validate your extraction protocol with a spiked sample to check recovery.4. Perform standard GC-MS troubleshooting, such as checking for leaks with an electronic leak detector and verifying detector performance with a known standard.[10] |
| Broad or tailing peaks. | 1. Active sites in the GC inlet liner or column.2. Incomplete derivatization, leaving polar hydroxyl groups exposed.3. Co-elution with an interfering compound. | 1. Use a deactivated inlet liner and perform regular column conditioning. If the column is old, it may need to be replaced.2. Re-optimize the derivatization procedure. Ensure all active hydrogens are derivatized.3. Adjust the GC temperature program to improve separation. |
| Multiple peaks for a single 19-OH PG standard. | 1. Isomerization or degradation in the hot GC inlet.2. Presence of multiple derivatization products.3. Contamination of the standard. | 1. Lower the inlet temperature to the minimum required for efficient volatilization.2. Ensure the derivatization reaction goes to completion to favor a single product.3. Verify the purity of your analytical standard. |
LC-MS/MS Analysis
| Problem | Possible Causes | Solutions |
| Low sensitivity or inability to detect analytes. | 1. Ion suppression from matrix components.2. Suboptimal ionization source parameters.3. Incorrect MRM transitions or collision energy.4. Analyte degradation in the autosampler. | 1. Improve sample clean-up using solid-phase extraction (SPE). Dilute the sample if possible. Use a deuterated internal standard to compensate for matrix effects.2. Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution.3. Verify your MRM transitions with a pure standard. Optimize collision energy for each transition to maximize product ion intensity.4. Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of unstable compounds. |
| Poor peak shape (fronting, tailing, or splitting). | 1. Mismatch between sample solvent and mobile phase.2. Column degradation or contamination.3. Co-elution of isomers. | 1. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.2. Use a guard column and flush the analytical column regularly. If performance does not improve, replace the column.3. Optimize the chromatographic gradient. A shallower gradient can improve the resolution of closely eluting isomers. Consider using a column with a different selectivity.[11] |
| Inconsistent retention times. | 1. Pump or solvent proportioning valve malfunction.2. Inadequate column equilibration between injections.3. Changes in mobile phase composition (e.g., evaporation of organic solvent). | 1. Check the LC pump for pressure fluctuations and perform routine maintenance.2. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A 5-10 column volume equilibration is typically sufficient.3. Use freshly prepared mobile phases and keep solvent bottles capped. |
Data Presentation
Table 1: Typical Concentrations of 19-Hydroxylated Prostaglandins in Human Seminal Plasma
| Prostaglandin | Mean Concentration (µg/mL) | Concentration Range (µg/mL) | Citation |
| 19-OH PGEs (Total) | 592.6 ± 312.5 | 142.1 - 1047 | [8] |
| 19-OH PGFs (Total) | 12.66 ± 5.21 | 4 - 19 | [8] |
Table 2: Suggested LC-MS/MS Parameters for Prostaglandin Analysis
Note: The following MRM transitions are based on known fragmentation patterns of parent prostaglandins. Optimal parameters for 19-hydroxylated versions should be empirically determined by infusing pure standards.
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Putative Neutral Loss | Collision Energy (eV) |
| 19-OH PGE₂ | 367.2 | 349.2 | H₂O | ~15-20 |
| 331.2 | 2 x H₂O | ~20-25 | ||
| 287.2 | 2 x H₂O + CO₂ | ~25-30 | ||
| 19-OH PGE₁ | 369.2 | 351.2 | H₂O | ~15-20 |
| 333.2 | 2 x H₂O | ~20-25 | ||
| 289.2 | 2 x H₂O + CO₂ | ~25-30 | ||
| 19-OH PGF₂α | 369.2 | 351.2 | H₂O | ~15-20 |
| 325.2 | H₂O + C₂H₄O | ~20-25 | ||
| 193.1 | Cleavage of carboxyl side chain | ~25-30 | ||
| 19-OH PGF₁α | 371.2 | 353.2 | H₂O | ~15-20 |
| 327.2 | H₂O + C₂H₄O | ~20-25 | ||
| 193.1 | Cleavage of carboxyl side chain | ~25-30 | ||
| PGE₂-d₄ (Internal Std) | 355.2 | 275.2 | 2 x H₂O + CO₂ | ~25-30 |
Experimental Protocols
Protocol 1: Extraction and GC-MS Analysis of 19-OH PGs from Seminal Plasma
-
Sample Collection & Storage: Collect semen samples and immediately centrifuge (e.g., at 1000 x g for 15 min at 4°C) to separate seminal plasma.[8] For immediate analysis, proceed to extraction. For storage, add an equal volume of acetone and store at -20°C.[6]
-
Internal Standard Addition: Add a deuterated internal standard (e.g., PGE₂-d₄) to the seminal plasma to account for extraction losses and analytical variability.
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the prostaglandins. For LLE, acidify the plasma to pH 3-4 with formic acid and extract with a non-polar solvent like ethyl acetate.
-
Derivatization:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Oximation: To stabilize the keto group of PGEs, add methoxyamine hydrochloride in pyridine and heat at 60°C for 30-60 minutes.
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without a catalyst like trimethylchlorosilane (TMCS). Heat at 60°C for 30-60 minutes to convert hydroxyl groups to trimethylsilyl (TMS) ethers.[6][8]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Column: Use a low-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 180°C) and ramp up to a final temperature of ~280-300°C to elute the derivatized PGs.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions for each 19-OH PG derivative.
-
Protocol 2: LC-MS/MS Analysis of 19-OH PGs
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
Add a deuterated internal standard (e.g., PGE₂-d₄).
-
Precipitate proteins by adding 3-4 volumes of cold acetonitrile, vortex, and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase (e.g., 100 µL of 80:20 Water:Acetonitrile).
-
-
LC Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, <2.6 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high aqueous percentage (e.g., 80% A) and gradually increase the percentage of organic solvent (B) to elute the prostaglandins.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintain at a constant temperature, e.g., 40°C.
-
-
MS/MS Detection:
-
Ionization: Use Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Optimization: For each 19-OH PG, infuse a standard to determine the optimal precursor ion, product ions, and collision energy (see Table 2 for starting points).
-
Data Acquisition: Create an acquisition method that includes the optimized MRM transitions for each analyte and the internal standard.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prostaglandin E Receptor Subtypes in Cultured Rat Microglia and Their Role in Reducing Lipopolysaccharide-Induced Interleukin-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The F and 19-hydroxy F prostaglandins and their 8 beta-isomers in human seminal plasma: data on chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sciex.com [sciex.com]
- 11. welch-us.com [welch-us.com]
Enhancing the sensitivity of detection for 19(R)-hydroxy Prostaglandin E2 metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of 19(R)-hydroxy Prostaglandin E2 (19(R)-OH-PGE2) metabolites.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental workflow for the analysis of 19(R)-OH-PGE2 and its metabolites.
Frequently Asked Questions
Q1: What is the most sensitive method for detecting 19(R)-OH-PGE2 metabolites?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the quantification of prostaglandin metabolites, including 19(R)-OH-PGE2.[1] Immunoassays such as ELISA and RIA can also be used, but they may have limitations regarding specificity and cross-reactivity with other prostaglandins.
Q2: How can I improve the sensitivity of my LC-MS/MS analysis for 19(R)-OH-PGE2 metabolites?
A2: To enhance sensitivity in LC-MS/MS, consider the following:
-
Optimize Sample Preparation: A robust solid-phase extraction (SPE) protocol is crucial to remove interfering substances from the biological matrix.
-
Derivatization: Chemical derivatization of the carboxyl group of the prostaglandin can improve ionization efficiency in the mass spectrometer.
-
Mobile Phase Composition: The choice of solvents and additives in the mobile phase can significantly impact ionization and chromatographic separation.
-
Instrument Parameters: Fine-tuning of mass spectrometer parameters, such as collision energy and ion source settings, is essential for maximizing signal intensity.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal in LC-MS/MS | 1. Inefficient sample extraction and cleanup.2. Suboptimal ionization of the analyte.3. Degradation of the analyte during sample processing.4. Incorrect mass transition settings. | 1. Optimize the solid-phase extraction (SPE) protocol. Ensure the appropriate sorbent and elution solvents are used.2. Consider chemical derivatization to enhance ionization efficiency.3. Keep samples on ice or at 4°C throughout the extraction process and add antioxidants like BHT.4. Verify the precursor and product ion masses for 19(R)-OH-PGE2 and its metabolites. |
| High Background Noise | 1. Contaminated solvents or reagents.2. Matrix effects from co-eluting compounds.3. Column bleed. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.2. Improve chromatographic separation to resolve the analyte from interfering compounds. A more efficient SPE cleanup can also reduce matrix effects.3. Use a high-quality, stable LC column and ensure mobile phase pH is within the column's recommended range. |
| Poor Reproducibility | 1. Inconsistent sample preparation.2. Variability in instrument performance.3. Instability of the analyte in stored samples. | 1. Automate the sample preparation steps where possible. Ensure precise and consistent handling for all samples.2. Perform regular calibration and maintenance of the LC-MS/MS system.3. Store samples at -80°C and avoid repeated freeze-thaw cycles. Analyze samples as quickly as possible after extraction. |
| Low Recovery from SPE | 1. Inappropriate SPE sorbent.2. Incorrect pH of the sample load.3. Suboptimal wash and elution solvents. | 1. For prostaglandins, a C18 sorbent is commonly used. Ensure it is appropriate for your specific metabolite.2. Acidify the sample to pH 3-4 before loading onto the C18 cartridge to ensure retention of the acidic prostaglandin.3. Systematically optimize the composition and volume of the wash and elution solvents to maximize recovery of the target analyte while minimizing elution of interferences. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of PGE2 and its metabolites using LC-MS/MS. This data can serve as a benchmark for methods developed for 19(R)-OH-PGE2.
Table 1: Comparison of Analytical Methods for Prostaglandin E2 Metabolites
| Parameter | LC-MS/MS | ELISA |
| Specificity | High | Moderate to High (potential for cross-reactivity) |
| Sensitivity (LOD) | pg/mL range[2] | pg/mL to ng/mL range |
| Throughput | Moderate | High |
| Cost per Sample | High | Low to Moderate |
| Multiplexing | Yes (can detect multiple metabolites simultaneously) | No (typically single analyte) |
Table 2: Reported Limits of Detection (LOD) and Quantitation (LOQ) for PGE2 using LC-MS/MS
| Analyte | Matrix | LOD | LOQ | Reference |
| PGE2 | Cell Culture Supernatant | 20 pg/mL (0.2 pg on-column) | 100 pg/mL (1 pg on-column) | [2] |
| PGE2 | Mouse Ear Tissue | 0.4 ng/mL | - | [3] |
| PGE2 | Saliva | - | 2.4 ng/mL | [4] |
Table 3: Reported Recovery Rates for PGE2 from Solid-Phase Extraction (SPE)
| Analyte | Matrix | SPE Sorbent | Recovery Rate | Reference |
| PGE2 | Cell Culture Supernatant | C18 | 92.0 ± 4.9% | [2] |
| PGE2 | Urine, Plasma, Tissue Homogenate | Octadecyl-bonded silica | ≥90% | [5] |
Experimental Protocols
1. Sample Preparation and Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of 19(R)-OH-PGE2 metabolites from biological fluids (e.g., plasma, urine, cell culture media). Optimization may be required for specific sample types.
-
Materials:
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Hexane (LC-MS grade)
-
Formic acid
-
Deionized water
-
Internal standard (e.g., deuterated 19(R)-OH-PGE2)
-
Nitrogen evaporator
-
-
Procedure:
-
Spike the sample with an appropriate internal standard.
-
Acidify the sample to approximately pH 3.5 with formic acid. This step is critical for the retention of acidic prostaglandins on the C18 sorbent.
-
Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 5 mL of hexane to remove nonpolar lipids.
-
Elute the 19(R)-OH-PGE2 metabolites with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B. The specific gradient will need to be optimized for the separation of the target metabolites.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for 19(R)-OH-PGE2 and its metabolites, as well as the internal standard, must be determined by direct infusion of standards.
-
Visualizations
Caption: Experimental workflow for the analysis of 19(R)-OH-PGE2 metabolites.
Caption: Signaling pathway of this compound via the EP2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Detection and quantification of prostaglandin E2 in saliva by liquid chromatography-tandem mass spectrometry using microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage conditions to ensure the long-term stability of 19(R)-hydroxy Prostaglandin E2
This technical support center provides guidance on the storage and handling of 19(R)-hydroxy Prostaglandin E2 to ensure its long-term stability for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal long-term stability, this compound should be stored at -20°C as a solution in an organic solvent such as ethanol.[1] Under these conditions, the product is stable for at least two years.[1] It is advisable to protect the compound from prolonged exposure to light.[2]
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in an organic solvent like ethanol or dimethyl sulfoxide (DMSO).[1][2] Prostaglandins, in general, are more stable in organic solvents than in aqueous solutions.[3][4] For cellular experiments, the organic solvent stock can be further diluted into aqueous buffers or culture medium immediately before use.[2][4] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[2]
Q3: Can I store this compound in an aqueous solution?
Storing prostaglandins in aqueous solutions for extended periods is not recommended due to their instability.[3][4] Prostaglandin E2 (PGE2) is known to degrade in aqueous solutions, with the rate of degradation being highly pH-dependent.[3] If aqueous solutions are necessary, they should be prepared fresh for each experiment and used promptly.[2][4] We do not recommend storing aqueous solutions for more than one day.[4][5]
Q4: What are the primary degradation pathways for this compound?
One known degradation pathway for this compound is non-enzymatic dehydration to form 19(R)-hydroxy Prostaglandin A2. This has been observed in biological samples. Additionally, studies on Prostaglandin E2 have shown that it can degrade to Prostaglandin A and B compounds, particularly in basic solutions (pH > 7.4).[4]
Q5: How can I check the stability of my stored this compound?
The stability of your compound can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques can separate the intact compound from its degradation products and allow for quantification. A detailed experimental protocol for stability assessment is provided in the "Troubleshooting Guides" section.
Troubleshooting Guides
Issue: Unexpected or inconsistent experimental results.
This could be due to the degradation of this compound. Follow the steps below to assess the stability of your compound.
Stability Assessment Protocol:
A stability-indicating HPLC method is crucial for determining the concentration and purity of your this compound stock solution over time.
Objective: To quantify the amount of intact this compound and detect the presence of potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade ethanol, DMSO, acetonitrile, and water
-
Formic acid or other appropriate mobile phase modifier
-
C18 reverse-phase HPLC column
-
HPLC system with UV or MS detector
Methodology:
-
Standard Preparation: Prepare a fresh standard solution of this compound of known concentration in the storage solvent (e.g., ethanol).
-
Sample Preparation: Dilute an aliquot of your stored stock solution to a concentration within the linear range of the assay.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or MS detection monitoring the appropriate mass-to-charge ratio.
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject the fresh standard to determine the retention time and peak area of the intact compound.
-
Inject your stored sample.
-
Compare the chromatogram of the stored sample to the fresh standard. Look for a decrease in the peak area of the main compound and the appearance of new peaks, which may indicate degradation products.
-
-
Quantification: Calculate the concentration of the stored sample based on the peak area relative to the standard. A significant decrease in concentration suggests degradation.
Data Presentation
The stability of prostaglandins is highly dependent on the storage solvent and temperature. Below is a summary of stability data for Prostaglandin E2, which can serve as a guide for this compound.
Table 1: Stability of Prostaglandin E2 in Aqueous Solution at 25°C [3]
| pH | Time for 10% Loss |
| 3-4 | 133 hours |
| 6 | 53 hours |
| 8 | 42 hours |
| 9 | 4.2 hours |
| 10 | 0.42 hours (25 min) |
Table 2: Stability of Prostaglandin E2 in Organic Solvents
| Solvent | Temperature | Concentration | Stability |
| Absolute Ethanol | 4°C | 1-10 mg/mL | ~10% loss in 24-36 months[3] |
| DMSO | -20°C | Not specified | Recommended for storage[2] |
| Ethanol, Methanol, Acetonitrile, or DMSO | -20°C | ≥10 mg/mL | Stable for at least 1 month[4] |
Mandatory Visualization
The biological effects of this compound, similar to PGE2, are mediated through specific G-protein coupled receptors (GPCRs) known as EP receptors. The following diagram illustrates the general signaling pathway of PGE2 through its receptors.
Caption: PGE2 receptor signaling pathways.
References
Validation & Comparative
Validation of an LC-MS/MS method for 19(R)-hydroxy Prostaglandin E2 quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of lipid mediators like 19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2) is critical for understanding its physiological and pathological roles. This guide provides a detailed comparison of the primary analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with alternative techniques, offering insights into their methodologies and performance characteristics.
Introduction to this compound
This compound is a metabolite of Prostaglandin E2 (PGE2). While extensive research is available for PGE2, its hydroxylated metabolites are also gaining attention for their biological activities. Accurate and sensitive quantification methods are essential to elucidate their specific functions.
Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Experimental Protocol: LC-MS/MS
This proposed protocol is a composite based on established methods for similar analytes.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate 19(R)-OH PGE2 from the biological matrix (e.g., plasma, cell culture supernatant) and remove interfering substances.
-
Procedure:
-
Acidify the sample to pH 3-4 with a suitable acid (e.g., formic acid).
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the analyte with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Objective: To chromatographically separate 19(R)-OH PGE2 from other components in the prepared sample.
-
Typical Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To specifically detect and quantify 19(R)-OH PGE2.
-
Typical Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion [M-H]⁻: Based on the molecular weight of 19(R)-OH PGE2 (368.5 g/mol ), the precursor ion would be m/z 367.5.
-
Product Ions: Characteristic fragment ions would need to be determined by direct infusion of a 19(R)-OH PGE2 standard. Likely transitions would involve losses of water and other neutral fragments.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., 19(R)-OH PGE2-d4) is crucial for accurate quantification to compensate for matrix effects and variations in sample processing.
-
Performance Characteristics of LC-MS/MS for Prostaglandin Analysis
The following table summarizes typical performance data for LC-MS/MS methods for PGE2, which would be expected to be similar for 19(R)-OH PGE2.[1][2][3]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 pg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Alternative Quantification Methods
While LC-MS/MS is the preferred method, other techniques can be employed, each with its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For prostaglandins, derivatization is required to increase their volatility.
Experimental Protocol: GC-MS
-
Extraction: Similar to LC-MS/MS, involving liquid-liquid or solid-phase extraction.
-
Derivatization: A multi-step process is typically required:
-
Esterification of the carboxylic acid group (e.g., with diazomethane).
-
Oximation of the ketone groups (e.g., with methoxyamine hydrochloride).
-
Silylation of the hydroxyl groups (e.g., with BSTFA).
-
-
GC Separation: The derivatized analyte is separated on a capillary column.
-
MS Detection: The separated compounds are detected by a mass spectrometer, often using selected ion monitoring (SIM) for quantification.[4][5][6]
Comparison with LC-MS/MS
| Feature | GC-MS | LC-MS/MS |
| Sample Preparation | Complex (requires derivatization) | Simpler |
| Sensitivity | High | Very High |
| Selectivity | High | Very High |
| Throughput | Lower | Higher |
Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) are a common and relatively inexpensive method for quantifying specific molecules. These assays rely on the specific binding of an antibody to the target analyte.
Experimental Protocol: Competitive ELISA
-
A microplate is pre-coated with an antibody specific to the target prostaglandin.
-
The sample and a known amount of enzyme-labeled prostaglandin are added to the wells.
-
The unlabeled prostaglandin from the sample and the enzyme-labeled prostaglandin compete for binding to the antibody.
-
After an incubation period, the unbound components are washed away.
-
A substrate is added, which reacts with the enzyme to produce a colored product.
-
The intensity of the color is measured and is inversely proportional to the concentration of the prostaglandin in the sample.[7][8][9]
Comparison with LC-MS/MS
| Feature | Immunoassay (ELISA) | LC-MS/MS |
| Specificity | Can have cross-reactivity with similar structures | High |
| Sensitivity | Good, but generally lower than LC-MS/MS | Very High |
| Cost | Lower | Higher |
| Throughput | High | Moderate to High |
| Development Time | Requires specific antibody development | Method development can be faster |
Visualizing the Methodologies
To better understand the workflows and the biological context, the following diagrams are provided.
Caption: Workflow for the quantification of this compound using LC-MS/MS.
Caption: Simplified signaling pathway of Prostaglandin E2 and its receptors.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the study. LC-MS/MS stands out as the most sensitive and specific method, making it ideal for discovery and in-depth quantitative studies. GC-MS offers high sensitivity but requires laborious sample preparation. Immunoassays are well-suited for high-throughput screening of a large number of samples where the highest level of specificity is not the primary concern. For rigorous and reliable quantification, a validated LC-MS/MS method is the recommended approach.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Detection and quantification of prostaglandin E2 in saliva by liquid chromatography-tandem mass spectrometry using microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC/MS analysis of prostaglandins in ventricular cerebrospinal fluid from head injured humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatographic determination of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. arborassays.com [arborassays.com]
- 9. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
A Comparative Guide to the Reproducibility and Robustness of Prostaglandin E2 and 19(R)-hydroxy Prostaglandin E2 Assays
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators like Prostaglandin E2 (PGE2) and its metabolites is crucial for understanding inflammatory processes and developing targeted therapeutics. This guide provides a comparative overview of the two primary analytical methods used for this purpose: Enzyme-Linked Immunosorbent Assays (ELISAs) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a wealth of data exists for the well-established PGE2 assays, this guide also addresses the specific challenges and current landscape of measuring its hydroxylated metabolite, 19(R)-hydroxy Prostaglandin E2.
Comparison of Assay Methodologies
The choice of assay for PGE2 and its metabolites hinges on a balance of sensitivity, specificity, throughput, and the complexity of the biological matrix being analyzed. Immunoassays, such as ELISA, offer a high-throughput and relatively low-cost solution, while LC-MS/MS provides superior specificity and the ability to measure multiple analytes simultaneously.
Table 1: General Comparison of ELISA and LC-MS/MS for Prostaglandin Analysis
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of labeled and unlabeled antigen to a limited number of antibody binding sites. | Separation of analytes by chromatography followed by mass-based detection and fragmentation for identification and quantification. |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules. Specificity is dependent on the monoclonal or polyclonal antibody used. | High specificity due to separation based on retention time and mass-to-charge ratio of both parent and fragment ions. |
| Sensitivity | Generally in the low pg/mL range. | Can achieve sub-pg/mL sensitivity. |
| Throughput | High; suitable for screening large numbers of samples. | Lower than ELISA, though advancements in automation are increasing throughput. |
| Matrix Effects | Can be significant; sample purification may be required. | Can be significant but can be corrected for with the use of stable isotope-labeled internal standards. |
| Multiplexing | Typically measures a single analyte per assay. | Can simultaneously measure multiple analytes in a single run. |
| Cost per Sample | Generally lower. | Generally higher due to instrumentation and expertise required. |
| Development Time | Commercially available kits are ready to use. Custom assay development can be lengthy. | Method development and validation can be time-consuming. |
Performance Characteristics of Prostaglandin E2 Assays
The reproducibility and robustness of an assay are critical for generating reliable data. These are typically assessed through validation parameters such as precision (intra- and inter-assay variability), accuracy (recovery), and linearity.
Table 2: Performance Characteristics of Commercially Available PGE2 ELISA Kits
| Manufacturer | Assay Range (pg/mL) | Sensitivity (pg/mL) | Intra-Assay CV (%) | Inter-Assay CV (%) | Sample Types |
| Invitrogen | 39.1 - 2500 | 13.4 | 10.7 | 4 | Serum, Plasma, Saliva, Urine, Cell Culture Supernatants[1] |
| Cayman Chemical | 7.8 - 1000 | ~13 | Not explicitly stated | Not explicitly stated | Urine, Plasma, Tissue Culture Supernatants[2] |
| R&D Systems | 39 - 2500 | 41.4 | 5.0 - 9.0 | 9.0 - 12.9 | Cell Culture Supernatants, Serum, EDTA Plasma, Heparin Plasma, Urine |
| Elabscience | 31.25 - 2000 | Not explicitly stated | <10 | <12 | Serum, Plasma, other biological fluids |
| Cloud-Clone Corp. | 24.69 - 2000 | <8.67 | <10 | <12 | Serum, Plasma, other biological fluids |
Table 3: Performance Characteristics of a Validated LC-MS/MS Method for PGE2
| Parameter | Performance |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | 20 pg/mL (0.2 pg on-column)[3][4] |
| Limit of Quantification (LOQ) | 100 pg/mL (1 pg on-column)[3] |
| Intra-Day Precision (% CV) | <5[3] |
| Inter-Day Precision (% CV) | <5[3] |
| Accuracy (% Recovery) | 92.0 ± 4.9%[3] |
Assays for this compound: A More Complex Landscape
While numerous validated assays exist for PGE2, the quantification of its metabolite, 19(R)-hydroxy PGE2, presents a greater challenge. There is a notable lack of commercially available, fully validated immunoassays specifically for this analyte. This necessitates a careful consideration of assay strategy.
Cross-Reactivity of PGE2 ELISAs with 19(R)-hydroxy PGE2:
A critical factor for researchers measuring PGE2 in biological samples where 19(R)-hydroxy PGE2 may be present is the cross-reactivity of the PGE2 antibody. Fortunately, some commercial PGE2 ELISA kits have been characterized for their cross-reactivity with 19(R)-hydroxy PGE2 and have been shown to have very low cross-reactivity, often less than 0.01%[3][5]. This high specificity is advantageous when the goal is to exclusively measure the parent PGE2 molecule.
Quantification of 19(R)-hydroxy PGE2:
Given the lack of specific immunoassays, LC-MS/MS stands as the most reliable method for the accurate quantification of 19(R)-hydroxy PGE2. The principles of method development and validation for PGE2 via LC-MS/MS are directly applicable to its hydroxylated metabolite. A robust LC-MS/MS assay for 19(R)-hydroxy PGE2 would require:
-
A specific chromatographic method to separate 19(R)-hydroxy PGE2 from its parent compound PGE2 and other isomers.
-
Optimization of mass spectrometry parameters to achieve sensitive and specific detection of precursor and product ions for 19(R)-hydroxy PGE2.
-
The use of a stable isotope-labeled internal standard of 19(R)-hydroxy PGE2 to correct for matrix effects and variations in sample processing.
-
Thorough validation to determine the assay's linearity, limits of detection and quantification, precision, accuracy, and stability in the biological matrix of interest.
An older gas chromatography-based method for the measurement of 19-hydroxy PGE1 and PGE2 in human seminal plasma has been described, but it lacks the detailed validation parameters of modern analytical methods[6].
Experimental Protocols
General Protocol for a Competitive PGE2 ELISA:
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting a known concentration of a PGE2 standard. Prepare samples, which may require dilution or purification depending on the matrix.
-
Competitive Binding: Add standards and samples to a microplate pre-coated with a capture antibody. Then, add a fixed amount of HRP-labeled PGE2. During incubation, the unlabeled PGE2 in the samples and the HRP-labeled PGE2 compete for binding to the capture antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate solution that reacts with the HRP to produce a colorimetric signal.
-
Signal Detection: Stop the reaction and measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
General Protocol for LC-MS/MS Analysis of Prostaglandins:
-
Sample Preparation: Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., d4-PGE2). Perform solid-phase extraction (SPE) to clean up and concentrate the sample.
-
Chromatographic Separation: Inject the extracted sample onto a liquid chromatography system equipped with a suitable analytical column (e.g., C18). Use a gradient of mobile phases to separate the prostaglandins based on their physicochemical properties.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The analytes are ionized (typically using electrospray ionization in negative mode), and the mass spectrometer is set to monitor for specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the standard.
Visualizing Pathways and Workflows
Prostaglandin E2 Synthesis and Signaling Pathway:
The following diagram illustrates the key steps in the biosynthesis of PGE2 from arachidonic acid and its subsequent signaling through its receptors.
Caption: Prostaglandin E2 (PGE2) synthesis and signaling cascade.
Experimental Workflow for LC-MS/MS Quantification:
The following diagram outlines the typical workflow for quantifying prostaglandins using LC-MS/MS.
Caption: Typical workflow for prostaglandin analysis by LC-MS/MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. The measurement of E and 19-hydroxy E prostaglandins in human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 19(R)-hydroxy Prostaglandin E2 with other EP2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2) and other prominent agonists of the Prostaglandin E2 receptor subtype 2 (EP2). The EP2 receptor, a G-protein coupled receptor (GPCR), is a significant therapeutic target implicated in a variety of physiological and pathological processes, including inflammation, cancer, and neuroprotection.[1][2] Understanding the distinct pharmacological profiles of various EP2 agonists is crucial for the development of selective and effective therapeutics. This document presents quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows to facilitate a comprehensive understanding.
EP2 Receptor Signaling Pathway
The EP2 receptor is coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein complex.[3][4] Upon agonist binding, Gαs is activated, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][5] Elevated cAMP levels lead to the activation of two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[1][5] The PKA pathway is often associated with neuroprotection and neuroplasticity, while the Epac pathway is more prominently linked to inflammatory responses.[1][2] The EP2 receptor can also engage in G-protein-independent signaling through β-arrestin, which can promote tumor cell growth and migration.[1]
Comparative Data of EP2 Receptor Agonists
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of 19(R)-hydroxy PGE2 in comparison to other notable EP2 receptor agonists. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Agonist | Receptor Binding Affinity (Ki) | Functional Potency (EC50) | Selectivity Profile | Reference(s) |
| Prostaglandin E2 (PGE2) | ~37 nM (EP2) | 0.092 nM (cAMP) | Non-selective; binds to all EP receptor subtypes (EP1, EP2, EP3, EP4). | [6][7][8] |
| 19(R)-hydroxy PGE2 | Not explicitly found | 200 nM (cat trachea relaxation) | Selective for EP2 over EP1, EP3, and FP receptors. Devoid of activity at TP, DP, and IP receptors. | [9][10][11] |
| Butaprost | 2400 nM | Not explicitly found (less potent than PGE2) | Selective for EP2 in binding assays, but may activate IP receptors in functional assays. | [6] |
| PGN-9856 (non-prostanoid) | pKi ≥ 8.3 (~5 nM) | pEC50 ≥ 8.5 (~3 nM) (cAMP) | Highly selective for EP2 over EP1, EP3, EP4, DP, FP, IP, and TP receptors. | [12][13] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize EP2 receptor agonists are provided below.
Radioligand Binding Assay
This assay is considered the gold standard for determining the affinity of a ligand for a receptor.[14][15] It measures the ability of an unlabeled test compound (e.g., 19(R)-OH PGE2) to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the EP2 receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.[16] Protein concentration is determined using an assay like the Pierce® BCA assay.[16]
-
Competitive Binding Incubation: The membrane preparation is incubated in 96-well plates with a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled competitor compound.[14][16] The incubation is typically carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[16]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[16] The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.[16]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[16]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
cAMP Functional Assay
This assay measures the ability of an agonist to stimulate the EP2 receptor and induce the production of intracellular cAMP, providing a measure of the agonist's functional potency (EC50) and efficacy.
Methodology:
-
Cell Culture: Cells engineered to express the human EP2 receptor (e.g., HEK293 cells) are cultured in appropriate media and seeded into 96- or 384-well plates.[12][17]
-
Agonist Stimulation: Prior to stimulation, the cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.[17][18] Cells are then incubated with various concentrations of the test agonist for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C or room temperature).[7][19]
-
Cell Lysis: Following stimulation, the cells are lysed to release the intracellular cAMP.[17]
-
cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a homogenous assay format like LANCE® Ultra cAMP or AlphaScreen™.[7][17][18] These assays typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific anti-cAMP antibody.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced at each agonist concentration is then calculated. A dose-response curve is plotted to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[12]
Conclusion
The comparative analysis reveals important distinctions among EP2 receptor agonists. While the endogenous ligand PGE2 is highly potent, it lacks selectivity, which can lead to off-target effects.[8] 19(R)-hydroxy PGE2 offers improved selectivity for the EP2 receptor compared to PGE2, making it a valuable tool for studying EP2-mediated functions.[9] Synthetic agonists like Butaprost also show selectivity but may have lower potency.[6] The development of non-prostanoid agonists, such as PGN-9856, demonstrates the feasibility of achieving both high potency and high selectivity, offering significant potential for therapeutic applications targeting the EP2 receptor, including anti-glaucoma and anti-inflammatory treatments.[12][13] The choice of agonist for research or therapeutic development will ultimately depend on the desired balance of potency, selectivity, and downstream signaling effects.
References
- 1. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 5. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification of 19 (R)-OH prostaglandin E2 as a selective prostanoid EP2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
In Vivo Efficacy of 19(R)-Hydroxy Prostaglandin E2 and Synthetic Analogs: A Comparative Guide
This guide provides a comparative overview of the in vivo efficacy of 19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2), a naturally occurring metabolite of PGE2, and various synthetic prostaglandin E2 analogs. The comparison is based on their selectivity for different E-prostanoid (EP) receptors and their performance in preclinical models of inflammation and smooth muscle relaxation. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
Prostaglandin E2 (PGE2) is a principal mediator of a wide range of physiological and pathological processes, including inflammation, pain, fever, and smooth muscle contraction and relaxation. Its diverse effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways, leading to varied cellular responses. Consequently, the development of selective agonists for these receptors is of significant interest for therapeutic applications.
This compound is a naturally occurring PGE2 metabolite found in primate semen that exhibits high selectivity for the EP2 receptor. This guide compares its known in vivo effects with those of synthetic analogs that show selectivity for different EP receptors, providing a framework for understanding their potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of 19(R)-OH PGE2 and selected synthetic analogs. It is important to note that the data presented are compiled from various studies and were not obtained from direct head-to-head comparative experiments. Therefore, direct comparison of potencies should be interpreted with caution.
Table 1: In Vivo Anti-Inflammatory and Nociceptive Effects
| Compound | EP Receptor Selectivity | Animal Model | Endpoint | Efficacy | Reference |
| 19(R)-OH PGE2 | EP2 | (Data not available from direct in vivo inflammation studies) | - | - | - |
| Butaprost | EP2 | Mouse model of allergic asthma | Inhibition of mast cell degranulation | Protective effect observed | [1] |
| ONO-DI-004 | EP1 | Rat | Hyperthermia | Dose-dependent increase in core body temperature (1.6±0.1 °C at 20 nmol) | [2] |
| Sulprostone | EP1/EP3 | (Primarily studied for uterine contraction) | - | - | [3][4][5][6] |
| ONO-AE-248 | EP3 | Rat | Hyperthermia | Delayed increase in core body temperature (1.2±0.2 °C, 50 min after injection) | [2] |
| ONO-AE1-329 | EP4 | Mouse model of NMDA-induced excitotoxicity | Neuroprotection | Significant reduction in lesion volume (>32% at 10 nmol) | [7] |
| ONO-AE1-329 | Human (THP-1) monocytes | Inhibition of LPS-induced TNFα release | Potent inhibition | [8] |
Table 2: In Vivo Smooth Muscle Relaxation/Contraction Effects
| Compound | EP Receptor Selectivity | Animal Model | Endpoint | Efficacy (EC50/IC50) | Reference |
| 19(R)-OH PGE2 | EP2 | Cat tracheal rings (ex vivo) | Relaxation | EC50 = 200 nM | |
| Butaprost | EP2 | (Data on direct in vivo smooth muscle relaxation EC50 not readily available) | - | - | - |
| ONO-DI-004 | EP1 | Human pulmonary vein (ex vivo) | Contraction | Ineffective | [9] |
| Sulprostone | EP1/EP3 | Human pulmonary artery (ex vivo) | Contraction | Effective | [9] |
| ONO-AE-248 | EP3 | Human pulmonary artery (ex vivo) | Contraction | Selective contraction | [9] |
| ONO-AE1-329 | Dog (anesthetized) | Vasodilation | Decrease in total peripheral resistance (-24% at 1 ng/kg/min) | Effective at low ng/kg/min doses | [10] |
Signaling Pathways
The differential effects of 19(R)-OH PGE2 and its synthetic analogs are rooted in their selective activation of specific EP receptors, which in turn trigger distinct intracellular signaling cascades.
Caption: PGE2 receptor signaling pathways.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This model is a widely used acute inflammation assay to evaluate the efficacy of anti-inflammatory drugs.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (19(R)-OH PGE2 or synthetic analogs) dissolved in an appropriate vehicle
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contrasting effects of E type prostaglandin (EP) receptor agonists on core body temperature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The EP3 Agonist Sulprostone Enhances Platelet Adhesion But Not Thrombus Formation Under Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The EP3-agonist sulprostone, but not prostaglandin E2 potentiates platelet aggregation in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. scite.ai [scite.ai]
- 7. Prostaglandin EP4 receptor agonist protects against acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thorax.bmj.com [thorax.bmj.com]
- 9. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, ONO-DI-004, ONO-8711 or ONO-8713 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiohemodynamic and electrophysiological effects of a selective EP4 receptor agonist ONO--AE1--329 in the halothane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction techniques for 19-hydroxylated prostaglandins
For researchers, scientists, and drug development professionals, the efficient and selective extraction of 19-hydroxylated prostaglandins (19-OH-PGs) from complex biological matrices is a critical first step for accurate quantification and further investigation. This guide provides an objective comparison of common extraction techniques, supported by available experimental data, to aid in the selection of the most appropriate method for your research needs.
19-Hydroxylated prostaglandins are important biologically active lipids, notably abundant in human seminal fluid, and their accurate analysis is crucial for understanding their physiological and pathological roles. The choice of extraction method can significantly impact the recovery, purity, and ultimately the reliability of downstream analytical techniques such as mass spectrometry. This comparison focuses on four widely used techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Supercritical Fluid Extraction (SFE), and Immunoaffinity Chromatography (IAC).
Quantitative Performance Comparison
The following table summarizes the quantitative performance of the different extraction techniques. It is important to note that while some data is specific to 19-hydroxylated prostaglandins, other performance metrics are based on data for similar prostaglandin compounds and should be considered indicative.
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supercritical Fluid Extraction (SFE) | Immunoaffinity Chromatography (IAC) |
| Recovery Rate | Good to Excellent (>90% for some PGs)[1] | Good to Excellent (Method dependent) | Good to Excellent (Highly optimizable)[2] | Excellent (Typically >90%) |
| Selectivity | Moderate to Good (Dependent on sorbent) | Moderate (Risk of co-extraction of lipids) | Good (Tunable by modifying fluid properties)[3] | Excellent (Highly specific antibody-antigen binding) |
| Processing Time | Moderate | Moderate to Long | Fast (10-60 minutes per sample)[4] | Moderate to Long (Includes incubation times) |
| Solvent Consumption | Low to Moderate | High | Low (CO2 is recycled) | Low |
| Automation Potential | High | Moderate | High | High |
| Cost per Sample | Low to Moderate | Low | High (Initial instrument cost) | High (Antibody cost) |
| Sample Throughput | High | Low to Moderate | High | Moderate |
Detailed Experimental Protocols
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex mixtures. For prostaglandins, reversed-phase SPE cartridges, such as C18, are commonly employed.
Experimental Protocol (Adapted for 19-OH-PGs):
-
Cartridge Conditioning: A C18 SPE cartridge (e.g., 500 mg) is conditioned by sequentially passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.
-
Sample Loading: The biological sample (e.g., seminal plasma, tissue homogenate) is acidified to a pH of approximately 3.0-3.5 with formic acid. This protonates the carboxyl group of the prostaglandins, increasing their retention on the nonpolar sorbent. The sample is then loaded onto the conditioned cartridge at a slow flow rate.
-
Washing: The cartridge is washed with 5 mL of deionized water to remove polar interferences, followed by 5 mL of a low-percentage organic solvent wash (e.g., 15% methanol in water) to remove less retained hydrophobic impurities.
-
Elution: The 19-hydroxylated prostaglandins are eluted from the cartridge with 5 mL of a suitable organic solvent, such as methyl formate or ethyl acetate.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small volume of the mobile phase for subsequent analysis by LC-MS or GC-MS.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases.
Experimental Protocol (for 19-OH-PGs from Seminal Fluid):
-
Sample Preparation: A known volume of seminal plasma is diluted with deionized water. An internal standard (e.g., a deuterated prostaglandin) is added to correct for extraction losses.
-
Acidification: The sample is acidified to pH 3-4 with a suitable acid (e.g., formic acid or hydrochloric acid).
-
Extraction: An immiscible organic solvent, such as ethyl acetate or a mixture of isopropanol and cyclohexane, is added to the acidified sample. The mixture is vortexed vigorously for several minutes to ensure thorough mixing and transfer of the prostaglandins into the organic phase.
-
Phase Separation: The mixture is centrifuged to achieve a clear separation of the aqueous and organic layers.
-
Collection of Organic Phase: The upper organic layer containing the prostaglandins is carefully collected. The extraction process may be repeated on the aqueous phase to improve recovery.
-
Evaporation and Reconstitution: The collected organic fractions are pooled and evaporated to dryness under nitrogen. The residue is reconstituted in a suitable solvent for analysis.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction utilizes a fluid above its critical temperature and pressure, most commonly carbon dioxide (CO2), as the extraction solvent. The solvating power of the supercritical fluid can be tuned by altering the pressure and temperature.
Experimental Protocol (General for Prostaglandins):
-
Sample Preparation: The lyophilized or solid biological sample is placed in the extraction vessel of the SFE system.
-
Extraction Conditions: Supercritical CO2 is pumped through the extraction vessel. The pressure and temperature are optimized for the specific analytes (e.g., 300 bar and 50°C). A polar co-solvent (modifier) such as methanol or ethanol (e.g., 5-10%) may be added to the CO2 to enhance the extraction of more polar compounds like prostaglandins.
-
Analyte Collection: The supercritical fluid containing the extracted prostaglandins passes through a restrictor into a collection vessel at a lower pressure and temperature. This causes the CO2 to vaporize, leaving the extracted analytes behind in a collection solvent or on a solid trap.
-
Sample Recovery: The collected extract is then ready for analysis.
Immunoaffinity Chromatography (IAC)
Immunoaffinity chromatography is a highly selective technique that utilizes the specific binding of an antibody to its antigen (in this case, the prostaglandin).
Experimental Protocol (General for Prostaglandins):
-
Column Preparation: An immunoaffinity column containing antibodies specific to the target 19-hydroxylated prostaglandin is equilibrated with a binding buffer (typically a phosphate-buffered saline, PBS, at neutral pH).
-
Sample Application: The biological sample is applied to the column. The target prostaglandins bind to the immobilized antibodies, while other matrix components are washed away.
-
Washing: The column is washed extensively with the binding buffer to remove any non-specifically bound molecules.
-
Elution: The bound prostaglandins are eluted by changing the buffer conditions to disrupt the antibody-antigen interaction. This is often achieved by using a low pH buffer (e.g., glycine-HCl, pH 2.5) or a chaotropic agent.
-
Neutralization and Analysis: The eluted fraction is immediately neutralized with a high pH buffer to prevent degradation of the acid-labile prostaglandins. The purified sample is then ready for analysis.
Visualizing Workflows and Pathways
To better understand the processes and relationships involved, the following diagrams have been generated using the DOT language.
Caption: General workflow for the extraction of prostaglandins.
Caption: Signaling pathway of 19(R)-Hydroxy Prostaglandin E2.[5]
Conclusion
The selection of an appropriate extraction technique for 19-hydroxylated prostaglandins is a trade-off between recovery, selectivity, speed, cost, and available instrumentation.
-
Solid-Phase Extraction (SPE) offers a good balance of performance and cost, with high potential for automation, making it suitable for routine analysis of a large number of samples.
-
Liquid-Liquid Extraction (LLE) is a cost-effective method that can provide good recoveries but may suffer from lower selectivity and is more labor-intensive.
-
Supercritical Fluid Extraction (SFE) is a "green" and fast technique that offers high recovery and good selectivity, but the initial investment in equipment is substantial.
-
Immunoaffinity Chromatography (IAC) provides the highest selectivity and is ideal for isolating 19-OH-PGs from very complex matrices, though it is the most expensive option and relies on the availability of a specific antibody.
Ultimately, the optimal choice will depend on the specific research question, the nature of the biological matrix, the number of samples to be processed, and the available resources.
References
- 1. High performance liquid chromatographic determination of prostaglandins F2alpha, E2, and D2 from in vitro enzyme incubations. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (19(R)-Hydroxy PGE2) | Prostaglandin Receptor | MCE [medchemexpress.cn]
Measuring Prostaglandins: A Comparative Guide to ELISA and LC-MS/MS Methods for the Quantification of 19(R)-hydroxy Prostaglandin E2
19(R)-OH PGE2 is a biologically active lipid mediator, notably found in primate semen, that acts as a potent smooth muscle relaxant.[1] It is a selective agonist for the Prostaglandin E2 receptor subtype 2 (EP2).[1] Accurate quantification of this molecule is crucial for research into its physiological and pathological roles.
This guide compares the performance of ELISA and LC-MS/MS for the measurement of prostaglandins, providing researchers, scientists, and drug development professionals with data to inform their choice of analytical methodology.
Data Presentation: Performance Comparison
The following tables summarize the performance characteristics of commercially available ELISA kits and published LC-MS/MS methods for the quantification of PGE2.
Table 1: Performance Characteristics of Commercial Prostaglandin E2 ELISA Kits
| Manufacturer/Kit | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Sensitivity (pg/mL) | Assay Range (pg/mL) |
| R&D Systems (KGE004B)[2] | 5.0 - 9.0 | 9.0 - 12.9 | 41.4 | 39.0 - 2,500 |
| Thermo Fisher Scientific[3] | < 10 | < 12 | 18.75 | 31.25 - 2,000 |
| Abcam (ab133021)[4] | < 10 | < 12 | 13.4 | 39.1 - 2,500 |
| Elabscience (E-EL-0033) | < 4.8 | < 6.4 | 18.75 | 31.25 - 2,000 |
| IBL-America (IB09648) | < 10 | < 12 | 13.4 | 39.1 - 2,500 |
Table 2: Performance Characteristics of Published LC-MS/MS Methods for Prostaglandin E2
| Study/Method | Intra-Day Precision (% CV) | Inter-Day Precision (% CV) | Limit of Detection (LOD) (pg/mL) |
| Butt et al. (2012)[5] | < 5 | < 5 | 20 |
| Wang et al. (2020)[6] | < 14.5 | < 14.5 | 400 |
| Funaki et al. (2017) | < 6.51 | < 5.93 | 500 |
Experimental Protocols
Below are generalized protocols for the two key analytical methods.
Competitive ELISA Protocol for Prostaglandin Measurement
This protocol is based on the principles of competitive enzyme-linked immunosorbent assays.
-
Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, as per the manufacturer's instructions.
-
Standard Curve Preparation: A serial dilution of a known concentration of the prostaglandin standard is prepared to generate a standard curve.
-
Sample Incubation: Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Competitive Binding: Add a fixed amount of enzyme-conjugated prostaglandin (tracer) to each well. The tracer competes with the prostaglandin in the sample for binding to the capture antibody.
-
Washing: After incubation, wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate solution that reacts with the enzyme on the tracer to produce a colorimetric signal.
-
Signal Detection: Measure the absorbance of the color product using a microplate reader. The intensity of the color is inversely proportional to the concentration of the prostaglandin in the sample.
-
Data Analysis: Calculate the concentration of the prostaglandin in the samples by comparing their absorbance to the standard curve.
LC-MS/MS Protocol for Prostaglandin Measurement
This protocol outlines the general steps for prostaglandin analysis by liquid chromatography-tandem mass spectrometry.
-
Sample Preparation and Extraction:
-
Add an internal standard (typically a deuterated analog of the analyte) to the sample.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the prostaglandins from the sample matrix.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the reconstituted sample into an HPLC or UPLC system.
-
Separate the prostaglandins from other components using a reversed-phase column (e.g., C18) with a gradient of aqueous and organic mobile phases.
-
-
Mass Spectrometry (MS/MS) Detection:
-
Introduce the eluent from the LC column into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.
-
Perform tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for selective and sensitive detection. This involves selecting a specific precursor ion for the prostaglandin of interest and then detecting a specific product ion after fragmentation.
-
-
Data Analysis:
-
Quantify the prostaglandin by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of the standard.
-
Mandatory Visualization
Caption: Experimental workflow for prostaglandin measurement.
Caption: 19(R)-hydroxy PGE2 signaling via the EP2 receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. abcam.com [abcam.com]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Specificity in 19(R)-hydroxy Prostaglandin E2 Immunoassays
For researchers, scientists, and professionals in drug development, the accurate detection of specific signaling molecules is paramount. This guide provides a comparative assessment of antibody specificity for immunoassays targeting 19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2), a critical metabolite of Prostaglandin E2 (PGE2). Due to the structural similarity between prostaglandins, cross-reactivity is a significant concern in immunoassay development. Here, we present data on the specificity of a commercially available Prostaglandin E2 immunoassay and provide the necessary experimental context to evaluate its suitability for distinguishing 19(R)-OH PGE2.
Data Presentation: Antibody Cross-Reactivity
The central challenge in designing an immunoassay for 19(R)-OH PGE2 is ensuring the antibody specifically recognizes the target molecule without significantly binding to the parent compound, PGE2, or other related prostaglandins. The following table summarizes the cross-reactivity of a commercially available monoclonal antibody-based Prostaglandin E2 ELISA kit, which is crucial for assessing its potential for differential measurement.
| Compound | Cross-Reactivity (%) |
| Prostaglandin E2 | 100% |
| Prostaglandin E3 | 43.0% |
| Prostaglandin E1 | 18.7% |
| 8-iso Prostaglandin E2 | 2.5% |
| Sulprostone | 1.25% |
| 6-keto Prostaglandin F1α | 1.0% |
| 8-iso Prostaglandin F2α | 0.25% |
| Prostaglandin A2 | 0.04% |
| 13,14-dihydro-15-keto Prostaglandin E2 | 0.02% |
| This compound | <0.01% |
| 20-hydroxy Prostaglandin E2 | <0.01% |
| Prostaglandin D2 | <0.01% |
| Prostaglandin F2α | <0.01% |
| Arachidonic Acid | <0.01% |
Data sourced from a Prostaglandin E2 ELISA Kit - Monoclonal (Cayman Chemical)[1].
This data indicates that the monoclonal antibody used in this particular PGE2 immunoassay exhibits negligible cross-reactivity with this compound (<0.01%)[1]. This high degree of specificity is a critical performance metric for researchers aiming to measure PGE2 without interference from its 19(R)-hydroxylated metabolite. Conversely, it suggests that a highly specific antibody for 19(R)-OH PGE2 would be required for its direct and accurate quantification.
Signaling Pathway Context
This compound is a metabolite of Prostaglandin E2, which is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway[2][3]. PGE2 exerts its biological effects by binding to four subtypes of G-protein coupled receptors: EP1, EP2, EP3, and EP4, which in turn modulate intracellular signaling cascades involving cyclic AMP (cAMP) and calcium[4]. 19(R)-OH PGE2 is noted to be a potent smooth muscle relaxant and a selective agonist for the EP2 receptor[5][6]. Understanding this pathway is crucial for interpreting the biological significance of measurements obtained from immunoassays.
PGE2 Synthesis and Receptor Signaling Pathway
Experimental Protocols
The specificity of an antibody in an immunoassay is typically determined through competitive binding experiments. The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), which is a common format for quantifying small molecules like prostaglandins.
Competitive ELISA Protocol for Prostaglandin Specificity Testing
-
Coating: A microplate is pre-coated with a capture antibody, often a goat anti-mouse antibody if a mouse monoclonal primary antibody is used[2].
-
Competitive Binding:
-
A fixed amount of enzyme-labeled prostaglandin (e.g., PGE2-alkaline phosphatase conjugate) is added to the wells.
-
Standards of the primary analyte (e.g., PGE2) or potential cross-reactants (e.g., 19(R)-OH PGE2, PGE1, etc.) at various concentrations are added to the wells along with the primary antibody against the analyte.
-
The plate is incubated, during which the unlabeled prostaglandin in the sample/standard competes with the enzyme-labeled prostaglandin for binding to the limited number of primary antibody sites[2][7].
-
-
Washing: The plate is washed to remove any unbound reagents[2].
-
Substrate Addition: A substrate solution is added, which is converted by the enzyme on the labeled prostaglandin into a colored product[2].
-
Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the unlabeled prostaglandin in the sample[2][7].
-
Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the standards. The concentration of the analyte in the samples is determined by comparing their absorbance to the standard curve. Cross-reactivity is calculated by determining the concentration of the cross-reactant required to displace 50% of the labeled prostaglandin and comparing it to the concentration of the primary analyte required for the same displacement.
Generalized Workflow for a Competitive ELISA
References
Benchmarking 19(R)-hydroxy Prostaglandin E2: A Comparative Analysis of Smooth Muscle Relaxant Activity
For Immediate Release
This guide provides a comprehensive comparison of the smooth muscle relaxant activity of 19(R)-hydroxy Prostaglandin E2 (19(R)-HETE) against established smooth muscle relaxants: isoproterenol, papaverine, and sodium nitroprusside. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of 19(R)-HETE and its potential therapeutic applications.
Introduction to this compound and Benchmark Relaxants
This compound (19(R)-HETE) is a metabolite of Prostaglandin E2 (PGE2) and is recognized as a potent smooth muscle relaxant. It functions as a selective agonist for the Prostaglandin E2 receptor subtype 2 (EP2). The activation of the EP2 receptor is a key signaling pathway involved in smooth muscle relaxation.
Isoproterenol is a non-selective β-adrenergic receptor agonist. Its relaxant effect on smooth muscle is primarily mediated by the activation of β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This makes it a widely used bronchodilator and a standard reference compound in airway smooth muscle research.
Papaverine is an opium alkaloid that induces smooth muscle relaxation through a non-specific mechanism. Its primary mode of action is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an accumulation of intracellular cAMP and cyclic guanosine monophosphate (cGMP).[2][3] It is often used as a general smooth muscle relaxant in experimental pharmacology.
Sodium Nitroprusside is a potent vasodilator that acts by releasing nitric oxide (NO). NO activates soluble guanylate cyclase in smooth muscle cells, resulting in increased intracellular levels of cGMP and subsequent relaxation.[4] It is a standard agent for inducing endothelium-independent vasodilation in vascular smooth muscle studies.
Comparative Potency of Smooth Muscle Relaxants
The following table summarizes the available quantitative data on the potency of 19(R)-HETE and the benchmark smooth muscle relaxants. Potency is expressed as the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and the maximum.
| Compound | Tissue | Agonist Used for Pre-contraction | EC50 (nM) | Reference |
| This compound | Cat Tracheal Rings | Not Specified | 200 | [5][6] |
| Isoproterenol | Human Bladder | Phentolamine | 780.3 | [4] |
| Human Airway Smooth Muscle Cells | Not Applicable (cAMP formation) | 80 | [7] | |
| Sodium Nitroprusside | Human Umbilical Artery | U46619 | 302 (pEC50 = 6.52) | [8] |
| Papaverine | Rat Aortic Smooth Muscle Cells | Not Specified | 100,000 | [3] |
Note: Direct comparative studies of 19(R)-HETE against these specific benchmarks in the same tissue types are limited in the publicly available literature. The data presented here is compiled from individual studies and should be interpreted with caution.
Mechanisms of Action: Signaling Pathways
The relaxant effects of 19(R)-HETE and the benchmark compounds are initiated by distinct signaling pathways, as illustrated in the diagrams below.
Figure 1. 19(R)-HETE Signaling Pathway.
19(R)-HETE selectively binds to and activates the EP2 receptor, a G-protein coupled receptor. This activation stimulates the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then increases the intracellular concentration of cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA) and ultimately causing smooth muscle relaxation.[9]
Figure 2. Isoproterenol Signaling Pathway.
Isoproterenol acts as an agonist at β2-adrenergic receptors, which are also coupled to the Gs G-protein.[1] This triggers the same downstream cascade as 19(R)-HETE, involving the activation of adenylyl cyclase, an increase in cAMP, and subsequent PKA-mediated smooth muscle relaxation.
Figure 3. Papaverine Mechanism of Action.
Papaverine's mechanism is distinct in that it does not directly interact with a cell surface receptor to initiate relaxation. Instead, it inhibits phosphodiesterase enzymes within the cell.[2][3] These enzymes are responsible for the breakdown of cAMP and cGMP. By inhibiting their action, papaverine leads to an accumulation of both cyclic nucleotides, which then promotes smooth muscle relaxation.
References
- 1. Cytochrome P450-dependent arachidonic acid metabolites, 19- and 20-hydroxyeicosatetraenoic acids, enhance sodium-potassium ATPase activity in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reprocell.com [reprocell.com]
- 5. Dietary manipulation of cardiac and aortic smooth muscle reactivity to isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide and sodium nitroprusside-induced relaxation of the human umbilical artery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Proper Disposal of 19(R)-hydroxy Prostaglandin E2: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 19(R)-hydroxy Prostaglandin E2, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is often supplied in a solution, typically with ethanol. The primary hazards are associated with the solvent.[1] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times to avoid skin and eye contact.[1][2]
Key Regulatory and Safety Information
| Aspect | Guideline | Source |
| Regulatory Framework | Disposal must comply with the Resource Conservation and Recovery Act (RCRA) for hazardous waste.[3] | EPA |
| Container Requirements | Use chemically compatible, sealed, and properly labeled containers for waste.[3][4] | OSHA, NRC |
| Waste Segregation | Do not mix with incompatible chemicals. Store separately to prevent reactions.[3] | NRC |
| Storage Time Limit | Adhere to institutional and regulatory limits for hazardous waste storage, often a maximum of six months in academic labs.[3][5] | EPA |
Step-by-Step Disposal Procedure
The proper disposal of this compound and its contaminated materials involves a multi-step process to ensure safety and regulatory compliance.
-
Containment of Spills: In case of a spill, absorb the material with an inert substance such as dry sand or earth.[1] All materials used for cleanup must be treated as hazardous waste.[4]
-
Waste Collection: Place the absorbed material and any contaminated disposables (e.g., pipette tips, gloves) into a designated chemical waste container.[1]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound in Ethanol." The date of first waste addition must also be recorded.[4][5]
-
Secure Storage: The waste container must be kept securely closed except when adding waste.[4] It should be stored in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5] The SAA must have secondary containment to prevent spills from reaching drains.[5]
-
Request for Pickup: Once the container is full or reaches the storage time limit, a request for disposal should be submitted to your institution's Environmental Health and Safety (EHS) office or designated hazardous waste contractor.[5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 19(R)-hydroxy Prostaglandin E2
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 19(R)-hydroxy Prostaglandin E2. Adherence to these procedures is essential for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Risk Assessment
This compound is a potent, biologically active lipid.[1] While a specific Safety Data Sheet (SDS) for this compound should always be consulted, related prostaglandins like Prostaglandin E2 (PGE2) are classified as harmful if swallowed and may cause damage to fertility or an unborn child.[2][3] Therefore, it is crucial to handle this compound with the same level of caution. A thorough risk assessment should be conducted before any handling of this compound.[4][5]
Personal Protective Equipment (PPE)
The primary defense against exposure is the consistent and correct use of appropriate PPE.[4] Given the potential hazards, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Body Protection | Disposable gown or a dedicated lab coat. A flame-resistant coat is recommended if flammable solvents are used.[4][6] | Prevents skin contact and contamination of personal clothing. |
| Hand Protection | Two pairs of powder-free nitrile or neoprene chemotherapy gloves.[5] | Provides a robust barrier against skin absorption. Double-gloving is recommended for handling concentrated solutions.[4] |
| Eye and Face Protection | Safety goggles with side shields. A face shield should be worn in addition to goggles when there is a splash hazard.[4][5][6] | Protects eyes and face from splashes of the compound or solvents. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, a respirator may be required based on the risk assessment. | Prostaglandins can be potent even at low concentrations, making respiratory protection crucial. |
| Foot Protection | Closed-toe shoes.[4] | Protects feet from spills and dropped items. |
Operational Plan: Handling and Preparation of Solutions
This section provides a step-by-step guide for the safe handling and preparation of this compound solutions.
3.1. Preparation:
-
Gather all necessary materials: This includes the vial of this compound, appropriate solvent (e.g., ethanol, DMSO), pipettes, and sterile, sealed vials for aliquots.
-
Don all required PPE as specified in the table above.
-
Perform all work in a certified chemical fume hood. [4]
3.2. Reconstitution of the Compound:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Using a calibrated pipette, add the required volume of solvent to the vial to create a stock solution.
-
Gently swirl the vial to ensure the compound is fully dissolved. Avoid shaking, which can cause the compound to precipitate.[7]
3.3. Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in clearly labeled, sealed vials.
-
Store the aliquots at -20°C for long-term stability, as recommended for similar prostaglandins.[8][9]
-
Update the chemical inventory with the location and quantity of the prepared aliquots.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused or expired solutions of this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour prostaglandin waste down the drain.[10]
4.2. Waste Disposal:
-
All waste must be disposed of as pharmaceutical or hazardous waste through a licensed biomedical waste disposal company.[11]
-
Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
